3-Cyanophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-hydrazinylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-6-2-1-3-7(4-6)10-9;/h1-4,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXCKFWRROJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586209 | |
| Record name | 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2881-99-4 | |
| Record name | 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyanophenylhydrazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Cyanophenylhydrazine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the core physical, chemical, and safety properties of 3-Cyanophenylhydrazine Hydrochloride. Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from various sources into a practical resource. Beyond a simple recitation of data, this guide offers insights into the causality behind experimental choices for characterization and handling. It covers physicochemical characteristics, solubility profiles, spectral identification, and essential safety protocols. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility in the laboratory setting.
Core Physicochemical Identification and Properties
This compound is a key building block in medicinal chemistry, notably utilized in the synthesis of novel therapeutic agents, including hydrolase and lipase inhibitors for obesity treatment and Factor Xa inhibitors for anticoagulation therapy.[1][2][3] Accurate characterization is paramount for its successful application.
It is crucial to note that two CAS numbers are frequently associated with this compound in literature and commercial listings. CAS 2881-99-4 correctly identifies the hydrochloride salt (C₇H₇N₃·HCl), which is the subject of this guide.[4][5][6][7][8] The number CAS 17672-26-3 typically refers to the free base (C₇H₇N₃).[1][2][3][9][10] Users should verify the CAS number and molecular weight to ensure they are working with the intended material.
The fundamental physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃·HCl | [4] |
| Molecular Weight | 169.61 g/mol | [4][6] |
| Appearance | Off-white to light brown/yellow solid | [4][5] |
| Melting Point | 194-196°C | [4] |
| Note: A value of 157-158°C is also reported, likely for a different form or the free base. | [1][2] | |
| Boiling Point | 301.5°C at 760 mmHg (Predicted) | [1][5] |
| Flash Point | 136.2°C | [1][5] |
| pKa | 4.48 ± 0.10 (Predicted) | [1] |
| Purity | Typically ≥97% | [4] |
Solubility Profile and Determination
The solubility of a reagent is a critical parameter that dictates the choice of solvent for chemical reactions, purification, and formulation. Understanding this profile is essential for optimizing reaction kinetics, maximizing yield, and developing effective workup procedures.
Qualitative Solubility: this compound is reported to have slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol.[5] This suggests that polar aprotic and polar protic solvents are viable starting points for solubility screening.
Quantitative Solubility Determination: The Shake-Flask Method For rigorous quantitative analysis, the shake-flask method is the gold standard for determining thermodynamic solubility. This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound (enough that undissolved solid remains visible) to a series of glass vials.
-
Solvent Addition: Pipette a precise, known volume (e.g., 2.00 mL) of the desired high-purity organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high concentration readings.
-
Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).
-
Quantification: Measure the concentration of the diluted sample against a pre-prepared calibration curve of the compound. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Spectral Characterization for Identity Confirmation
Verifying the identity and purity of this compound is essential. Spectroscopic methods provide a definitive fingerprint of the molecular structure. Reference spectra are available from suppliers and chemical databases.[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum should show characteristic signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The specific splitting pattern (multiplicity) will confirm the 1,3- (meta) substitution. Signals corresponding to the hydrazine protons (-NHNH₂) will also be present and may be broad or exchangeable with D₂O.
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A sharp, strong absorption band around 2230-2210 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching bands, as well as N-H stretching bands from the hydrazinium group, will also be prominent.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. Under appropriate ionization conditions (e.g., ESI+), the mass spectrum should show a peak corresponding to the free base cation [C₇H₇N₃ + H]⁺ at m/z ≈ 134.1.
Safety, Handling, and Storage Protocols
As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as a hazardous substance.
GHS Hazard Identification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Personal Protective Equipment:
Storage and Stability: Proper storage is critical to maintain the integrity of the compound.
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1]
-
Atmosphere: To prevent degradation from air and moisture, storage under an inert atmosphere (e.g., Argon) is highly recommended.[4]
-
Temperature: While room temperature storage is acceptable for short periods, long-term storage in a freezer at -20°C is advised for optimal stability.[1]
Disposal: Dispose of unused material and contaminated packaging as hazardous waste through a licensed professional waste disposal service.[11] Do not allow the material to enter drains or the environment.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 17672-26-3 [m.chemicalbook.com]
- 3. This compound | 17672-26-3 [amp.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 2881-99-4 [chemicalbook.com]
- 8. This compound(2881-99-4) 1H NMR spectrum [chemicalbook.com]
- 9. This compound | 17672-26-3 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. capotchem.cn [capotchem.cn]
3-Cyanophenylhydrazine hydrochloride chemical structure and formula
An In-Depth Technical Guide to 3-Cyanophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound is a versatile chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive hydrazine group and a strategically positioned cyano moiety on a phenyl ring, makes it an invaluable building block for the synthesis of complex heterocyclic scaffolds. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed examination of its synthesis with mechanistic considerations, and a survey of its critical applications, particularly in the construction of pharmacologically active agents. As a Senior Application Scientist, the objective of this document is to bridge theoretical knowledge with practical, field-proven insights, ensuring that the protocols and claims presented are not only scientifically accurate but also robust and reproducible.
Chapter 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a reagent's properties is the foundation of its effective application. This compound is an off-white to light brown solid organic salt.[1] The hydrochloride form enhances its stability and shelf-life compared to the free base, which is a crucial consideration for its use in multi-step synthetic campaigns.
The canonical structure consists of a benzene ring substituted with a hydrazine group (-NHNH₂) and a cyano group (-C≡N) at the meta- (1,3-) positions. The hydrazine group is protonated to form the hydrochloride salt.
Key Physicochemical Data
The properties of this compound are summarized below. It is important to note that physical properties such as the melting point can exhibit variability between suppliers and batches due to differences in purity and crystalline form.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClN₃ (or C₇H₇N₃·HCl) | [1][2][3] |
| Molecular Weight | 169.61 g/mol | [1][2][3] |
| CAS Number | 2881-99-4 | [1][2] |
| Alternate CAS | 17672-26-3 (free base) | [3][4][5] |
| Appearance | Off-white to light brown solid/powder | [1] |
| Melting Point | 194-196 °C | [1] |
| IUPAC Name | 3-hydrazinylbenzonitrile;hydrochloride | [2] |
| Synonyms | 3-Hydrazinobenzonitrile hydrochloride | [3][4][5] |
Spectroscopic Profile
While specific spectra are lot-dependent, the structural features of this compound give rise to a predictable spectroscopic signature essential for its identification and quality control.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons, typically in the range of 7.0-7.8 ppm. The protons of the hydrazinium group (-NH-NH₃⁺) would appear as broad signals at a higher chemical shift (downfield), often above 9.0 ppm, due to their acidic nature and exchange with residual water.
-
IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. A sharp, strong absorption band is expected around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Broad bands in the 2500-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the hydrazinium salt.
-
Mass Spectrometry (MS): In techniques like Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base (C₇H₇N₃) at an m/z corresponding to its molecular weight (approximately 133.15).[4][5][6]
Chapter 2: Synthesis and Mechanistic Insights
The most reliable and widely adopted method for synthesizing arylhydrazines, including this compound, is the reduction of a corresponding diazonium salt, which is itself generated from a primary aromatic amine. This two-stage process is a cornerstone of industrial and laboratory organic synthesis.
Core Rationale
The synthesis begins with 3-aminobenzonitrile. The primary amino group provides a nucleophilic handle for diazotization, a reaction that converts it into an excellent leaving group (N₂). This intermediate diazonium salt is then susceptible to reduction. The choice of reducing agent is critical; stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is highly effective, providing the necessary electrons to reduce the diazonium intermediate to the hydrazine while simultaneously forming the desired hydrochloride salt, which often precipitates from the acidic medium, facilitating its isolation.[7][8]
Experimental Protocol: Synthesis from 3-Aminobenzonitrile
This protocol describes a robust procedure for the laboratory-scale synthesis of this compound.
Materials:
-
3-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether (for washing)
Procedure:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-aminobenzonitrile (1 equivalent) in concentrated hydrochloric acid. Cool the mixture to between -5 °C and 0 °C in an ice-salt bath. b. Dissolve sodium nitrite (1.1 equivalents) in deionized water and cool the solution. c. Add the cold sodium nitrite solution dropwise to the stirred suspension of 3-aminobenzonitrile, ensuring the temperature is strictly maintained below 0 °C. The formation of the diazonium salt is observed.
-
Reduction: a. In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid. Cool this solution to -15 °C. b. Add the previously prepared cold diazonium salt solution portionwise to the stirred tin(II) chloride solution. The temperature must be kept below -10 °C during the addition to prevent decomposition.[9] c. After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at a temperature between -10 °C and 0 °C.
-
Isolation and Purification: a. The product, this compound, will precipitate as a solid. Collect the precipitate by vacuum filtration. b. Wash the filter cake thoroughly with cold diethyl ether to remove organic impurities.[8][9] c. Dry the resulting solid under vacuum to yield the final product. For higher purity, recrystallization from an ethanol-water mixture can be performed.[8]
Visualization of Synthesis Workflow and Mechanism
The overall workflow and the underlying chemical mechanism are illustrated below.
Chapter 3: Applications in Medicinal Chemistry and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value precursor for synthesizing APIs. Its utility stems from the reactivity of the hydrazine group, which readily participates in reactions to form stable heterocyclic rings.
Application 1: Fischer Indole Synthesis of Drug Intermediates
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that produces indoles from a phenylhydrazine and an aldehyde or ketone. This reaction is a cornerstone in the synthesis of many pharmaceuticals.
Case Study: Precursor to Vilazodone Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist at the 5-HT₁ₐ receptor. A key step in its synthesis involves the creation of an indole core. This compound is an ideal starting material for constructing the required 5-cyanoindole intermediate.[10] The reaction involves condensing it with a suitable ketone, followed by cyclization under acidic conditions to form the indole ring system.
Application 2: Synthesis of Hydrolase and Lipase Inhibitors
There is significant therapeutic interest in developing inhibitors of enzymes like pancreatic lipase for the management of obesity.[6] 3-Hydrazinobenzonitrile hydrochloride serves as a starting material for synthesizing novel small molecules designed to inhibit these enzymes.[6] The synthetic strategy often involves reacting the hydrazine with various electrophiles (e.g., aldehydes, ketones, or acyl chlorides) to generate a library of hydrazone or hydrazide derivatives. These derivatives can then be screened for their inhibitory activity against the target enzymes. The cyano group can participate in hydrogen bonding or other interactions within the enzyme's active site, potentially enhancing binding affinity and inhibitory potency.
Chapter 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of this compound are paramount for ensuring user safety and maintaining the integrity of the compound.
Hazard Profile
The compound is classified as hazardous.[1] The following table summarizes its GHS hazard statements.
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) |
Source: ECHA C&L Inventory, PubChem.[2]
Safe Handling and Emergency Protocols
Personal Protective Equipment (PPE) and Engineering Controls:
-
P280: Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection.[1][11]
-
P271: Use only outdoors or in a well-ventilated area.[1][11] All manipulations should be performed inside a certified chemical fume hood.[12]
-
P260/P261: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][11]
First Aid Measures:
-
IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing.[11] Call a poison center or doctor if you feel unwell.
-
IF ON SKIN (P302+P352): Wash with plenty of water.[11] If skin irritation occurs, get medical advice.
-
IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
IF SWALLOWED (P301+P310): Immediately call a POISON CENTER or doctor/physician.
Storage and Stability
To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1]
-
Temperature: For long-term storage, keep in a freezer, under -20°C.[5] For short-term use, store in a cool, dry, well-ventilated place.[1]
-
Container: Keep the container tightly closed to prevent moisture absorption.[1]
Conclusion
This compound is a quintessential example of a versatile synthetic building block that enables the efficient construction of complex, high-value molecules. Its straightforward synthesis from readily available precursors, combined with the predictable reactivity of its functional groups, makes it an indispensable tool for medicinal chemists. From the synthesis of indole-based antidepressants to the exploration of novel enzyme inhibitors, its applications are both significant and expanding. By adhering to the synthesis, handling, and application protocols detailed in this guide, researchers can safely and effectively leverage the full potential of this important chemical intermediate in their drug discovery and development endeavors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [aromalake.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Cas 17672-26-3,this compound | lookchem [lookchem.com]
- 6. This compound | 17672-26-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Cyanophenylhydrazine Hydrochloride: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 3-Cyanophenylhydrazine hydrochloride (CAS No. 17672-26-3), a versatile reagent in modern organic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and key applications, with a focus on the causal relationships behind its chemical behavior and utility.
Compound Profile and Physicochemical Properties
This compound is a substituted arylhydrazine that serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the electron-withdrawing cyano (-CN) group on the phenyl ring significantly influences its reactivity, particularly in cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17672-26-3 | [1] |
| Molecular Formula | C₇H₇N₃·HCl | [2] |
| Molecular Weight | 169.61 g/mol | [2][3] |
| Appearance | Off-white to light brown or light amber/faint orange solid/powder | [2][4] |
| Melting Point | 157-158 °C | [1][4] |
| Purity | Typically ≥97% | [2][5] |
| Solubility | Moderately soluble in polar solvents | [6] |
| Storage | Store in a cool, well-ventilated area, under an inert atmosphere (e.g., Argon), and protected from light. Keep container tightly closed.[2] |
Synthesis and Characterization
The synthesis of this compound typically proceeds via a two-step process involving the diazotization of 3-aminobenzonitrile followed by a reduction of the resulting diazonium salt. This well-established route provides a reliable method for obtaining the target compound in good yield and purity.
Synthetic Protocol: Diazotization and Reduction
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.[7][8]
Materials:
-
3-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether
-
Ethanol
Step-by-Step Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer and cooled to -5 to 0 °C using an ice-salt bath, suspend 3-aminobenzonitrile in concentrated hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 0 °C to form the diazonium salt.
-
-
Reduction:
-
In a separate vessel, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.
-
Add the cold diazonium salt solution portion-wise to the stannous chloride solution, ensuring the temperature is maintained below 0 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 15-30 minutes.
-
-
Isolation and Purification:
-
The resulting precipitate of this compound is collected by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
The crude product can be further purified by recrystallization from an ethanol-water mixture to yield the final product.
-
Spectroscopic Characterization
The structural integrity of this compound can be confirmed using various spectroscopic techniques. Representative data is available from sources such as ChemicalBook.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the -NH- proton, and the -NH₃⁺ protons. The splitting patterns and chemical shifts of the aromatic protons will be indicative of the 1,3-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, including the carbon bearing the cyano group, and the carbon attached to the hydrazine moiety.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazine and ammonium groups, the C≡N stretching of the cyano group, and the C=C stretching of the aromatic ring.
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the free base (C₇H₇N₃, MW: 133.15)[4][10] upon loss of HCl.
Core Application: The Fischer Indole Synthesis
A cornerstone application of this compound is in the Fischer indole synthesis, a powerful acid-catalyzed reaction for the construction of indole rings from an arylhydrazine and a carbonyl compound (ketone or aldehyde).[11][12] The resulting 4-cyanoindoles are valuable intermediates in medicinal chemistry.
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-defined steps:[11]
-
Formation of a phenylhydrazone from the reaction of 3-cyanophenylhydrazine with a carbonyl compound.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[1][1]-sigmatropic rearrangement (Claisen-like rearrangement) of the protonated enamine.
-
Loss of ammonia and subsequent aromatization to form the stable indole ring system.
Caption: Generalized mechanism of the Fischer indole synthesis.
Experimental Protocol: Synthesis of a 4-Cyanoindole Derivative
This protocol is a representative example of a Fischer indole synthesis using a substituted hydrazine and a ketone, adapted for this compound.[13]
Materials:
-
This compound
-
2-Methylcyclohexanone (or other suitable ketone/aldehyde)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH)
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.) and 2-methylcyclohexanone (1.0 eq.) to glacial acetic acid.
-
-
Reaction:
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid with 1 M NaOH solution.
-
Dilute the mixture with water and extract the product into chloroform (3x).
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure 4-cyanoindole derivative.
-
Caption: Step-by-step workflow for a typical Fischer indole synthesis.
Applications in Medicinal Chemistry and Drug Development
Substituted phenylhydrazines are critical precursors in the synthesis of a wide array of bioactive molecules. This compound is particularly noted for its use in creating compounds with potential therapeutic applications, such as enzyme inhibitors.
Precursor for Hydrolase and Lipase Inhibitors
3-Hydrazinobenzonitrile hydrochloride (the free base of the topic compound) is utilized in the synthesis of hydrolase and lipase inhibitors.[1][4] These inhibitors are of significant interest for the therapeutic treatment of obesity.[1][4] Pancreatic lipase is a key enzyme responsible for the digestion of dietary fats.[14][15] By inhibiting this enzyme, the absorption of fats from the intestine is reduced, leading to a decrease in caloric intake.
The general strategy involves reacting the hydrazine moiety with other functional groups to create molecules that can interact with the active site of the lipase enzyme, thereby blocking its activity.
Caption: Role of lipase inhibitors in managing obesity.
Building Block for Bioactive Heterocycles
The hydrazine functional group is a versatile handle for constructing various nitrogen-containing heterocycles beyond indoles, such as pyrazoles and triazoles.[3][16] These heterocyclic scaffolds are prevalent in many clinically used drugs. The cyano group at the 3-position provides a site for further chemical modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
This compound is classified as harmful and an irritant.[2][13] Appropriate safety precautions must be taken during its handling and use.
Table 2: Hazard and Safety Information
| Hazard Statement | Description | Precautionary Statement |
| H302, H332 | Harmful if swallowed or if inhaled | P261, P264, P270, P271 |
| H315 | Causes skin irritation | P280 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P271 |
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Clothing: Wear a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust.[2]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13]
Conclusion
This compound is a reagent of significant value in synthetic organic and medicinal chemistry. Its utility is primarily anchored in its role as a precursor in the Fischer indole synthesis, providing access to 4-cyanoindoles which are important pharmaceutical intermediates. Furthermore, its application in the synthesis of potential lipase inhibitors highlights its relevance in drug discovery, particularly in the context of metabolic disorders. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel chemical entities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. This compound(2881-99-4) 1H NMR spectrum [chemicalbook.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Cyanophenylhydrazine hydrochloride from 3-aminobenzonitrile
An In-depth Technical Guide to the Synthesis of 3-Cyanophenylhydrazine Hydrochloride from 3-Aminobenzonitrile
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a pivotal intermediate in contemporary drug discovery and fine chemical manufacturing. The synthesis proceeds via a classical two-step, one-pot process involving the diazotization of 3-aminobenzonitrile, followed by the in-situ reduction of the resulting diazonium salt. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and addresses critical safety considerations. The content is structured to empower researchers, scientists, and drug development professionals with the technical acumen required for the successful and safe execution of this synthesis.
Introduction and Strategic Overview
This compound serves as a crucial building block in synthetic organic chemistry, most notably in the construction of indole rings via the Fischer indole synthesis. Its application extends to the development of various pharmaceutical agents and functional molecules. The synthetic strategy detailed herein is predicated on a robust and scalable chemical transformation that converts a readily available primary aromatic amine, 3-aminobenzonitrile, into the target hydrazine derivative.
The core transformation is a sequential diazotization-reduction reaction. This process is favored for its efficiency and the use of cost-effective reagents. The first stage involves the conversion of the primary amino group into a diazonium salt, a highly versatile, albeit unstable, intermediate.[1][2][3] The second stage involves the immediate reduction of this diazonium salt to the stable hydrazine hydrochloride product. Understanding the causality behind each procedural step is paramount for achieving high yield and purity.
Reaction Mechanism and Scientific Rationale
The conversion of 3-aminobenzonitrile to this compound is a two-part process occurring in a single reaction vessel.
Part I: Diazotization
The synthesis commences with the diazotization of the primary aromatic amine. This reaction is conducted in a cold, acidic medium, typically using hydrochloric acid. Sodium nitrite is introduced as the nitrosating agent, which reacts with the acid in situ to generate the true electrophile, the nitrosonium ion (NO⁺).[1][2]
-
Causality of Low Temperature: The reaction is maintained between 0 and 5°C. This is a critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose violently if isolated in a dry state.[4] The low temperature ensures the diazonium salt remains in solution and suppresses decomposition pathways, maximizing its availability for the subsequent reduction step.
Part II: Reduction
Immediately following its formation, the 3-cyanophenyldiazonium chloride intermediate is reduced to the target hydrazine. A strong reducing agent is required for this transformation. Stannous chloride (Tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is the reagent of choice for this protocol due to its high efficacy and predictable reactivity. The tin(II) ion acts as the electron donor, reducing the diazonium group to the hydrazine, while itself being oxidized to tin(IV).
The overall reaction scheme is as follows:
References
3-Cyanophenylhydrazine hydrochloride mechanism of formation
An In-Depth Technical Guide to the Formation of 3-Cyanophenylhydrazine Hydrochloride: Mechanism and Synthesis
Introduction
This compound is a pivotal chemical intermediate, finding extensive application in the synthesis of a wide array of heterocyclic compounds, particularly indoles, which are core scaffolds in many pharmaceutical agents. Its utility in drug development, agrochemicals, and dye manufacturing underscores the importance of a robust and well-understood synthetic methodology. This guide provides a comprehensive exploration of the formation mechanism of this compound, grounded in established chemical principles and supported by field-proven experimental protocols. We will dissect the synthesis into its core stages, elucidating the causality behind procedural choices and offering a self-validating framework for its reliable preparation in a research setting.
The Core Reaction Pathway: A Two-Stage Transformation
The synthesis of this compound from its precursor, 3-aminobenzonitrile, is a classic example of aromatic amine transformation. The overall process can be logically divided into two distinct, sequential stages:
-
Diazotization: The conversion of the primary aromatic amino group of 3-aminobenzonitrile into a diazonium salt.[1]
-
Reduction: The subsequent reduction of the highly reactive diazonium intermediate to the corresponding hydrazine derivative.[2]
This two-step sequence provides a reliable route to arylhydrazines, which are otherwise challenging to synthesize directly.
References
Spectroscopic Data for 3-Cyanophenylhydrazine Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyanophenylhydrazine hydrochloride (CAS No: 2881-99-4), a key building block in the synthesis of various pharmaceutical and chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While complete, publicly available experimental spectra for this specific salt are limited, this guide synthesizes available information, predictive analysis based on its structural analogue 3-hydrazinylbenzonitrile, and established spectroscopic principles to provide a robust characterization.
Introduction: The Significance of Spectroscopic Characterization
This compound is a versatile chemical intermediate. Its structure, comprising a phenyl ring substituted with a hydrazine hydrochloride group and a cyano group at the meta position, offers multiple reaction sites for the synthesis of complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability, which are critical parameters in any research and development endeavor. This guide delves into the expected spectroscopic signatures of this compound, providing a foundational understanding for its application in synthesis.
The molecular structure of this compound is presented below. The protonation of the hydrazine moiety to form the hydrochloride salt significantly influences its electronic properties and, consequently, its spectroscopic behavior.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals for the aromatic protons and the hydrazine protons. The electron-withdrawing nature of the cyano group and the protonated hydrazine group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic C-H | 7.0 - 7.8 | Multiplet | 4H |
| -NH-NH₃⁺ | 8.5 - 11.0 | Broad Singlet | 4H |
The aromatic region will likely show a complex multiplet pattern due to the meta-substitution. The protons on the hydrazine group are expected to be broad due to quadrupole broadening and exchange with the solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the cyano group and the carbon attached to the hydrazine will be clearly distinguishable.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H | 115 - 135 |
| Aromatic C-N | 140 - 150 |
| Aromatic C-CN | 110 - 115 |
| -C≡N | 118 - 122 |
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazinium ion, the C≡N stretch of the cyano group, and the aromatic C-H and C=C bonds. While a spectrum for the 3-cyano isomer is not publicly available, the NIST WebBook provides a reference spectrum for the parent compound, phenylhydrazine hydrochloride, which can serve as a basis for comparison.[3]
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazinium) | 3200 - 3400 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| N-H Bend (Hydrazinium) | 1500 - 1650 | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, the molecular weight is 169.61 g/mol .[4][5] The mass spectrum of the free base, 3-hydrazinylbenzonitrile, would show a molecular ion peak at m/z 133.15.[6]
Under electrospray ionization (ESI), the hydrochloride salt would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.05. The fragmentation pattern would likely involve the loss of ammonia (NH₃), the cyano group (CN), and cleavage of the N-N bond.
Caption: Plausible mass spectrometry fragmentation pathway.
Experimental Protocols
While specific experimental details for acquiring the spectroscopic data of this compound are not detailed in the available literature, standard procedures for NMR, IR, and MS analysis would be employed. A general workflow for characterization is outlined below.
Caption: General experimental workflow for synthesis and analysis.
A plausible synthesis involves the diazotization of 3-aminobenzonitrile followed by reduction, a common method for preparing phenylhydrazines.[7]
Conclusion
The spectroscopic data for this compound, while not fully available in the public domain, can be reliably predicted based on fundamental principles and data from analogous compounds. This technical guide provides a comprehensive overview of the expected NMR, IR, and MS characteristics, serving as a valuable resource for researchers utilizing this important chemical intermediate. For definitive experimental data, it is recommended to consult the analytical documentation from commercial suppliers or perform the characterization in-house.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-hydrazinylbenzonitrile (C7H7N3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Navigating the Solubility Landscape of 3-Cyanophenylhydrazine Hydrochloride: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 3-Cyanophenylhydrazine hydrochloride (CAS No: 2881-99-4), a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document serves as a vital resource for researchers, scientists, and drug development professionals. It consolidates known qualitative solubility information, elucidates the physicochemical properties governing its solubility, and presents comprehensive, field-proven methodologies for systematic solubility determination. This guide is structured to empower laboratory professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby streamlining research and development workflows.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity from discovery to a marketable therapeutic is fraught with challenges, with solubility being a primary hurdle. A compound's ability to dissolve in a given solvent system is a critical determinant of its downstream developability and ultimate clinical success.[1][2][3] For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption and achieving therapeutic concentrations in systemic circulation.[1][3][4] Insufficient solubility can lead to poor bioavailability, necessitating higher doses that may increase the risk of toxicity.[1] Consequently, a thorough understanding and characterization of a compound's solubility profile in various solvent systems are paramount during the preformulation and process development stages.[2][5] This guide focuses on this compound, a vital building block in medicinal chemistry, providing the foundational knowledge and practical tools to navigate its solubility landscape.
Physicochemical Properties of this compound
Understanding the inherent physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior. These parameters dictate the intermolecular forces at play between the solute and potential solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClN₃ | [6][7] |
| Molecular Weight | 169.61 g/mol | [6][7] |
| Appearance | Off-white to light brown or pale beige solid/crystalline powder | [6][8] |
| Melting Point | 180 °C - 196 °C | [6][9] |
| pKa (Predicted) | 4.48 ± 0.10 | [5] |
| CAS Number | 2881-99-4 | [6][9] |
The presence of a polar nitrile group (-C≡N), a hydrazine hydrochloride moiety (-NHNH₂·HCl), and an aromatic ring gives this compound a complex molecular architecture. The hydrochloride salt form significantly enhances its polarity and potential for aqueous solubility compared to its free base form. The predicted pKa suggests it is a weak acid. These features indicate that its solubility will be highly dependent on the polarity, hydrogen bonding capacity, and acidic/basic nature of the chosen organic solvent.
Solubility Profile of this compound in Organic Solvents
A comprehensive review of available literature and supplier data indicates that quantitative solubility data for this compound is not widely published. However, qualitative assessments provide a foundational understanding of its solubility in key organic solvents.
| Solvent | Solvent Class | Qualitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Slightly Soluble | [9] |
| Methanol (MeOH) | Protic, Polar | Slightly Soluble | [9] |
| Ethanol (EtOH) | Protic, Polar | Likely Soluble (by inference from MeOH) | - |
| Water (H₂O) | Protic, Polar | Likely Soluble (as a hydrochloride salt) | - |
| Acetonitrile (ACN) | Aprotic, Polar | Expected to have limited solubility | - |
| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | Expected to have low solubility | - |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Expected to be poorly soluble to insoluble | - |
| Hexanes | Aprotic, Nonpolar | Expected to be insoluble | - |
Expert Insights: The "slightly soluble" designation for polar aprotic (DMSO) and polar protic (Methanol) solvents suggests that while there is some interaction, the compound does not dissolve freely at high concentrations. The polarity and hydrogen bonding capabilities of methanol likely facilitate solvation. For less polar solvents like THF and DCM, and nonpolar solvents like hexanes, the high polarity of the hydrochloride salt is expected to result in very poor solubility, following the "like dissolves like" principle.[8]
Methodologies for Accurate Solubility Determination
Given the limited published data, researchers will often need to determine the solubility of this compound experimentally. The choice of method depends on the stage of research, available resources, and the required level of precision.
Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard
The shake-flask method is the universally recognized "gold standard" for determining thermodynamic or equilibrium solubility. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a true measure of solubility under specific conditions.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Material Preparation: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.
-
Solvent Addition: Pipette a precise volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter compatible with the organic solvent) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Analysis: Quantitatively dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).
-
Quantification: Determine the concentration of the diluted sample using the analytical method. Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Causality and Self-Validation: The extended equilibration time ensures that the dissolution and precipitation rates have reached a steady state. Filtering the supernatant is a self-validating step to ensure only the dissolved compound is measured. Running the experiment in triplicate and observing low variability in the results confirms the robustness of the determination.
Kinetic (High-Throughput) Solubility Determination
For early-stage drug discovery, where rapid screening of multiple compounds and solvents is necessary, kinetic solubility assays are often employed.[10][11] These methods are faster and require less material than equilibrium methods.
References
- 1. lookchem.com [lookchem.com]
- 2. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylhydrazine | 100-63-0 [chemicalbook.com]
- 4. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. Cas 17672-26-3,this compound | lookchem [lookchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:2881-99-4 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 9. This compound | 2881-99-4 [chemicalbook.com]
- 10. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
3-Cyanophenylhydrazine hydrochloride as a building block in organic synthesis
An In-depth Technical Guide to 3-Cyanophenylhydrazine Hydrochloride: A Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of a Bifunctional Synthon
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound has emerged as a highly valuable and versatile building block due to its distinct bifunctional nature. The molecule incorporates a nucleophilic hydrazine moiety, primed for classical condensation and cyclization reactions, and an electron-withdrawing cyano group on a meta-substituted aromatic ring. This specific arrangement offers a powerful tool for chemists to construct complex heterocyclic scaffolds with desirable electronic properties, often serving as key intermediates in the synthesis of pharmaceutically active compounds.
This guide provides a comprehensive technical overview of this compound, moving beyond simple reaction schemes to explore the causality behind experimental choices. We will delve into its synthesis, core reactivity, and applications, presenting detailed protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 2881-99-4 | [1][2][3] |
| Molecular Formula | C₇H₇N₃·HCl (or C₇H₈ClN₃) | [3][4] |
| Molecular Weight | 169.61 g/mol | [3][4] |
| Appearance | Off-white to light brown or white to yellow solid | [1][4] |
| Melting Point | 194-196 °C | [4] |
| Purity | Typically ≥97% | [1][4] |
| IUPAC Name | 3-hydrazinobenzonitrile hydrochloride | [1][3] |
Safety and Handling:
This compound is classified as harmful and an irritant.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3][4]
-
Precautionary Statements: P260, P271, P280, P305, P310, P338, P351.[1][4]
-
Handling: Use only in a well-ventilated area or outdoors.[4] Wear protective gloves, clothing, eye, and face protection.[4] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[4] For long-term stability, it is recommended to store the compound under an inert atmosphere, such as argon.[4]
Synthesis of this compound
The standard synthesis of arylhydrazines is a robust, two-step process that is well-documented in the literature. The preparation of this compound follows this classical pathway, starting from the readily available 3-aminobenzonitrile.
-
Diazotization: The primary aromatic amine (3-aminobenzonitrile) is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). Strict temperature control (typically below 0°C) is crucial to prevent the unstable diazonium salt from decomposing.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid.[5]
The overall workflow is a foundational procedure in aromatic chemistry, providing reliable access to the target building block.
References
Methodological & Application
Application Notes: Strategic Synthesis of 6-Cyanoindoles via the Fischer Indole Synthesis Utilizing 3-Cyanophenylhydrazine Hydrochloride
Introduction: The Enduring Power of the Fischer Indole Synthesis in Modern Drug Discovery
Since its discovery by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most robust and versatile methods for the construction of the indole nucleus.[1][2] This acid-catalyzed reaction, which transforms an arylhydrazine and a suitable aldehyde or ketone into the indole scaffold, is a cornerstone of heterocyclic chemistry.[3][4] Its significance extends into the realm of medicinal chemistry, where the indole core is a privileged structure found in a multitude of natural products and synthetic drugs.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis using 3-cyanophenylhydrazine hydrochloride as the arylhydrazine precursor. The resulting 6-cyanoindole derivatives are of particular interest in contemporary drug discovery.[7][8] The cyano group is a valuable functional moiety, serving as a bioisostere for other groups and as a versatile synthetic handle for further molecular elaboration.[9][10] Derivatives of 6-cyanoindole have shown significant promise as selective ligands for neurological targets and as intermediates in the synthesis of anti-cancer agents.[7][8]
Herein, we will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Mechanistic Insights: A Step-by-Step Deconstruction of the Fischer Indole Synthesis
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations:[1][3]
-
Phenylhydrazone Formation: The synthesis commences with the condensation of 3-cyanophenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone. This initial step is a reversible acid-catalyzed reaction.[3]
-
Tautomerization to Ene-hydrazine: The newly formed phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets the stage for the key bond-forming event.[1][11]
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[3][4] This irreversible step breaks the N-N bond and forms a new C-C bond, which is often the rate-determining step of the overall synthesis.[11]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a cyclic aminal.[1]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the energetically favorable aromatic indole ring.[1][3]
The overall mechanism is depicted in the following diagram:
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocols: A Practical Guide to the Synthesis of 6-Cyanoindoles
The following protocols are designed to be self-validating, with clear steps and checkpoints for reaction monitoring.
Protocol 1: Two-Step Synthesis of 2,3-Disubstituted 6-Cyanoindoles
This protocol is recommended for ketones that may be sensitive to prolonged exposure to strong acids or for optimizing the cyclization step independently.
Part A: Phenylhydrazone Formation
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Addition of Carbonyl: To the stirred solution, add the desired ketone or aldehyde (1.0-1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: The formation of the hydrazone is often accompanied by a color change and/or the precipitation of a solid. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 1-3 hours).
-
Isolation of Hydrazone: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure. The crude hydrazone is often of sufficient purity for the next step.
Part B: Acid-Catalyzed Cyclization
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared 3-cyanophenylhydrazone (1.0 eq).
-
Choice of Catalyst and Solvent: The choice of acid catalyst is critical and can influence the reaction yield and regioselectivity.[11][12] A summary of common conditions is provided in the table below.
-
Cyclization: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the cyclization by TLC, observing the disappearance of the hydrazone spot and the appearance of the indole product spot (often fluorescent under UV light).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: One-Pot Synthesis of 6-Cyanoindoles
For many substrates, a one-pot procedure is more efficient, saving time and resources.[13][14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and the ketone or aldehyde (1.0-1.1 eq) in the chosen solvent/acid catalyst system.
-
Reaction Conditions: Heat the mixture to the desired temperature (see table below) and stir vigorously.
-
Monitoring, Work-up, and Purification: Follow steps 4-6 as described in Protocol 1, Part B.
| Catalyst/Solvent System | Typical Temperature | Notes |
| Glacial Acetic Acid | Reflux (approx. 118°C) | A common and effective Brønsted acid catalyst and solvent.[11] |
| Polyphosphoric Acid (PPA) | 80-120°C | A strong dehydrating agent and acid catalyst, often used for less reactive substrates. |
| Zinc Chloride (ZnCl₂) in Ethanol | Reflux (approx. 78°C) | A common Lewis acid catalyst that can sometimes offer milder conditions.[3] |
| Boron Trifluoride Etherate (BF₃·OEt₂) in Dichloromethane | Room Temp to Reflux | A versatile Lewis acid catalyst.[1] |
| Microwave Irradiation | 120-160°C | Can significantly reduce reaction times.[13][15] |
Note on Regioselectivity: When using unsymmetrical ketones, a mixture of two regioisomeric indoles may be formed.[16] The product ratio can be influenced by the steric hindrance of the ketone and the acidity of the reaction medium. Weaker acids tend to favor the kinetic product, while stronger acids may lead to the thermodynamic product.[16]
Workflow and Data Management
A systematic workflow is essential for reproducible results.
Caption: Workflow for the synthesis and analysis of 6-cyanoindoles.
Characterization of the Product: 6-Cyanoindole
Accurate characterization of the final product is crucial for validating the success of the synthesis.
| Spectroscopic Technique | Expected Observations for 6-Cyanoindole |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. Pyrrolic protons are expected between 6.5 and 7.5 ppm.[17] |
| ¹³C NMR | Aromatic carbons are expected in the 100-140 ppm region. The nitrile carbon will have a distinct chemical shift.[17] |
| IR Spectroscopy | A strong, sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. A prominent N-H stretch for the indole ring will also be present.[17] |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of the synthesized 6-cyanoindole derivative.[17] |
Troubleshooting and Expert Recommendations
-
Low Yield: The electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound can significantly impact the yield.[16] Electron-withdrawing groups, such as the cyano group on the phenylhydrazine, can sometimes lead to lower yields. In such cases, using a stronger acid catalyst like polyphosphoric acid or increasing the reaction temperature may be beneficial. Ensure all starting materials are pure.[16]
-
Failed Reaction: If the reaction fails to proceed, particularly with electron-rich phenylhydrazines or certain carbonyl compounds, consider forming the hydrazone in situ under milder conditions before introducing the cyclization catalyst.[16]
-
Product Decomposition: The indole product itself can be sensitive to strong acids.[16] It is advisable to neutralize the reaction mixture as soon as the reaction is complete during the work-up.
Conclusion
The Fischer indole synthesis, when applied to this compound, offers a reliable and efficient pathway to 6-cyanoindoles. These compounds are valuable intermediates for the synthesis of pharmacologically active agents, particularly for CNS disorders and oncology.[8][10] By understanding the mechanistic nuances and carefully selecting the reaction conditions, researchers can effectively leverage this classic reaction to construct diverse libraries of indole derivatives for drug discovery and development programs.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Fischer Indole Synthesis with Substituted Phenylhydrazines
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This robust and versatile reaction provides a direct route to the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][3] Its significance is underscored by its application in the synthesis of important drug classes, such as the antimigraine triptans.[4][5] The reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1]
The electronic nature of the substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency and outcome, often dictating the necessary reaction conditions and the yield of the desired indole product.[1][5] These application notes provide a detailed protocol for conducting the Fischer indole synthesis, with a specific focus on navigating the nuances introduced by various substituents on the phenylhydrazine moiety.
Mechanistic Insights: Understanding the "Why" Behind the Synthesis
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:[4][6][7]
-
Phenylhydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This step is often performed in situ.[1][6]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its corresponding ene-hydrazine isomer.[4][6]
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.[4][6][8] This step is often the rate-determining step of the reaction.[5][7]
-
Rearomatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization.[6][8]
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[4][6]
The Critical Role of Substituents on the Phenylhydrazine Ring
The electronic properties of the substituents on the phenylhydrazine ring significantly impact the facility of the[1][1]-sigmatropic rearrangement:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring.[1] This increased electron density facilitates the crucial[1][1]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1][9]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density of the ring. This can make the rearrangement more difficult, often necessitating stronger acids and higher temperatures to achieve reasonable yields.[5] In some cases, with strongly deactivating groups, the reaction may fail altogether.[10]
Experimental Protocols
The following protocols provide a general framework for the Fischer indole synthesis. The choice of acid catalyst, solvent, and temperature should be optimized based on the specific substrates being used, particularly the electronic nature of the substituents on the phenylhydrazine.
Protocol 1: General Procedure for the Synthesis of a Substituted Indole (e.g., 2,3,5-trimethylindole)
This protocol is suitable for phenylhydrazines with neutral or electron-donating substituents.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Methyl isopropyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform[1]
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1.0 eq) and methyl isopropyl ketone (1.0-1.2 eq) in glacial acetic acid.[1]
-
Indolization: Heat the reaction mixture to reflux with stirring for 2-4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.[1] Carefully neutralize the mixture with a 1 M sodium hydroxide solution.[1]
-
Extraction: Dilute the neutralized mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure substituted indole.[1]
Protocol 2: Fischer Indole Synthesis with an Electron-Withdrawing Group (e.g., 6-Nitroindole)
This protocol utilizes a stronger acid catalyst, polyphosphoric acid (PPA), which is often necessary for less reactive phenylhydrazines.
Materials:
-
(4-Nitrophenyl)hydrazine
-
Acetaldehyde diethyl acetal
-
Polyphosphoric acid (PPA)
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation (Pre-formation recommended): In a separate flask, dissolve (4-nitrophenyl)hydrazine in ethanol and add a catalytic amount of acetic acid. Add acetaldehyde diethyl acetal and stir at room temperature until hydrazone formation is complete (monitored by TLC). Remove the solvent under reduced pressure.
-
Indolization: To the pre-formed hydrazone, carefully add polyphosphoric acid (PPA) with stirring. The mixture will become viscous.
-
Heating: Heat the mixture to 80-100 °C for 1-3 hours. The reaction mixture will likely darken. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. It may be beneficial to deactivate the silica gel with triethylamine to prevent product degradation.[11]
Data Presentation: Influence of Substituents on Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Fischer indole synthesis with various substituted phenylhydrazines, illustrating the impact of the substituent's electronic nature.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Methyl (EDG) | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | High | [12] |
| Unsubstituted | Cyclohexanone | PPA | 100 | 1 | 85-90 | [13] |
| 4-Methoxy (EDG) | Acetone | ZnCl₂ | 150 | 2 | ~80 | General Knowledge |
| 4-Chloro (EWG) | Propionaldehyde | PPA | 120 | 4 | Moderate | General Knowledge |
| 4-Nitro (EWG) | Pyruvic acid | H₂SO₄ | 100 | 5 | Low to Moderate | [5] |
Troubleshooting and Field-Proven Insights
Issue 1: Low or No Yield
-
Causality: The reaction is highly sensitive to the electronic properties of both the phenylhydrazine and the carbonyl compound.[12] Extremely electron-rich phenylhydrazines or electron-donating groups on the carbonyl substrate can promote N-N bond cleavage, preventing indole formation.[10][12] The stability of the hydrazone intermediate is also crucial; it may not be stable under the reaction conditions.[12]
-
Solution: For substrates with electron-withdrawing groups, consider using a stronger acid catalyst (e.g., PPA, Eaton's reagent) and higher temperatures. For sensitive substrates, milder catalysts like zinc chloride or even protic acids in a high-boiling solvent might be more effective. Ensure the purity of starting materials, as impurities can inhibit the reaction.[12]
Issue 2: Formation of Isomeric Products
-
Causality: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products.[12] The regioselectivity is influenced by the acidity of the medium and steric effects.[12]
-
Solution: The choice of acid catalyst can significantly impact the product ratio.[12] Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[12] Bulky substituents on the ketone or phenylhydrazine can also direct the cyclization to the less sterically hindered position.[12]
Issue 3: Product Degradation During Purification
-
Causality: Indoles, especially those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization.[11] Air oxidation can also cause discoloration.[11]
-
Solution: Deactivate the silica gel by adding ~1% triethylamine to the eluent.[11] Alternatively, use a less acidic stationary phase like alumina.[11] Work quickly to minimize the time the product spends on the column and consider running the chromatography under an inert atmosphere if the compound is highly sensitive.[11] Recrystallization is an excellent alternative for solid products if a suitable solvent system can be found.[11]
Modern Variations and Future Outlook
While the classical Fischer indole synthesis remains widely used, several modern variations have been developed to address some of its limitations. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of accessible starting materials.[4] Additionally, three-component approaches have been developed to generate the hydrazone in situ from nitriles and organometallic reagents, offering a more efficient one-pot process.[14] The development of continuous flow methods for the Fischer indole synthesis also presents opportunities for improved scalability and safety.[15]
Safety Considerations
-
Phenylhydrazines: Many phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Acids: Strong acids such as sulfuric acid and polyphosphoric acid are corrosive and should be handled with extreme care.
-
Solvents: Organic solvents should be handled in a fume hood, and appropriate measures should be taken to avoid ignition sources.
Conclusion
The Fischer indole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism and the critical influence of substituents, researchers can effectively harness this reaction to construct a diverse range of indole derivatives. The protocols and insights provided in these application notes serve as a guide for the successful implementation and troubleshooting of this invaluable synthetic transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Substituted Indoles from 3-Cyanophenylhydrazine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Cyanoindoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic functionalization of the indole ring is a key driver in modulating biological activity. This guide focuses on the synthesis of 6-cyano-substituted indoles, a class of compounds with significant value as synthetic intermediates and pharmacologically active agents. The cyano group is a versatile functional moiety; it acts as a bioisostere for other chemical groups and serves as a crucial synthetic handle for further molecular elaboration into amides, tetrazoles, or other functional groups.[2]
Our starting material, 3-cyanophenylhydrazine hydrochloride, provides a direct and efficient route to the 6-cyanoindole scaffold via the celebrated Fischer indole synthesis. This reaction, discovered by Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole core.[3] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][4]
These application notes provide an in-depth guide to the synthesis of 6-cyanoindoles, detailing the reaction mechanism, offering field-proven experimental protocols, and discussing the critical parameters that ensure a successful and reproducible outcome.
Reaction Principle and Mechanism: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust acid-catalyzed reaction that proceeds through several distinct mechanistic steps. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues. The overall transformation converts 3-cyanophenylhydrazine and a suitable carbonyl compound into a 6-cyano-substituted indole.[3][5]
The Mechanistic Pathway:
-
Hydrazone Formation: The synthesis begins with the condensation of 3-cyanophenylhydrazine with an aldehyde or ketone to form the corresponding 3-cyanophenylhydrazone. This step is typically fast and can often be performed in situ.[4][5]
-
Tautomerization: The resulting hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer, known as an ene-hydrazine.[1][3]
-
[3][3]-Sigmatropic Rearrangement: This is the key bond-forming and often rate-determining step. The protonated ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, analogous to a Cope rearrangement, to form a new carbon-carbon bond and produce a di-imine intermediate.[3][6][7]
-
Rearomatization & Cyclization: The di-imine intermediate quickly rearomatizes. Subsequent intramolecular attack by the terminal nitrogen atom onto the imine carbon results in the formation of a five-membered ring, a cyclic aminal.[3][4]
-
Elimination of Ammonia: Under the acidic conditions, the aminal eliminates a molecule of ammonia, leading to the formation of the stable, aromatic indole ring system.[3][8]
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[3][6]
The Role of the 3-Cyano Group: The cyano substituent is a moderate electron-withdrawing group (EWG). When positioned on the phenylhydrazine ring, EWGs can decrease the electron density of the ring, potentially slowing the key[3][3]-sigmatropic rearrangement step and often requiring more forcing conditions (e.g., stronger acids or higher temperatures) compared to reactions with electron-donating groups.[1] However, its presence is essential for the desired functionality in the final product.
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-cyanoindoles. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Synthesis of 6-Cyano-1,2,3,4-tetrahydrocarbazole from Cyclohexanone
This protocol describes a robust, one-pot procedure using a common ketone. The product is a tetracyclic indole derivative.
Materials:
-
This compound
-
Cyclohexanone (1.05 eq.)
-
Glacial Acetic Acid (as solvent and catalyst)
-
1 M Sodium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).
-
Reagent Addition: Add glacial acetic acid to the flask (approx. 5-10 mL per gram of hydrazine). Begin stirring the suspension. Add cyclohexanone (1.05 eq.) to the mixture.
-
Indolization: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). Reaction times typically range from 2 to 5 hours.[1]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing ice water. Slowly neutralize the acidic solution by adding 1 M aqueous sodium hydroxide until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 6-cyano-1,2,3,4-tetrahydrocarbazole.[2]
Protocol 2: Microwave-Assisted Synthesis of 2,3-Disubstituted 6-Cyanoindoles
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times, which is particularly advantageous for less reactive substrates.[9]
Materials:
-
This compound
-
Desired Ketone (e.g., 3-Pentanone) (1.1 eq.)
-
p-Toluenesulfonic acid (p-TSA) (0.1-0.2 eq.) or Zinc Chloride (ZnCl₂) (0.5-1.0 eq.)[4]
-
Ethanol or Acetic Acid
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine this compound (1.0 eq.), the ketone (1.1 eq.), and a catalytic amount of p-TSA (10-20 mol%).[9]
-
Solvent Addition: Add a minimal amount of a high-boiling solvent like ethanol or acetic acid (2-3 mL) to ensure efficient mixing and heat transfer.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration (e.g., 10-30 minutes).[9] Monitor pressure to ensure it remains within the safe limits of the vial.
-
Work-up and Purification: After the reaction, cool the vial to room temperature. The work-up and purification procedure is similar to Protocol 1: neutralize the mixture if an acid catalyst was used, extract with an appropriate organic solvent, dry, concentrate, and purify by column chromatography or recrystallization.[9]
Data Presentation: Reaction Conditions
The choice of catalyst and solvent is critical for the success of the Fischer indole synthesis.[10][11] The following table summarizes typical conditions adapted from protocols for analogous cyanophenylhydrazines.
| Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Cyclohexanone | Acetic Acid | Acetic Acid | Reflux (~118) | 2-5 | 70-85 | [1],[6] |
| Acetone | Polyphosphoric Acid (PPA) | None | 100-120 | 1-3 | 60-75 | [4],[3] |
| 3-Pentanone | p-TSA / Microwave | Ethanol | 140 (MW) | 0.25-0.5 | 65-80 | [9] |
| Propiophenone | Zinc Chloride (ZnCl₂) | Ethanol | Reflux (~78) | 4-8 | 55-70 | [4],[8] |
Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.
Experimental Workflow Visualization
The general laboratory workflow for the synthesis of 6-cyanoindoles is outlined below.
Caption: Figure 2: General Laboratory Workflow.
Applications in Drug Development
6-Cyanoindoles are valuable precursors in the synthesis of biologically active molecules. For instance, the analogous 5-cyanoindole scaffold is a key intermediate in the synthesis of the antidepressant Vilazodone.[12][13] The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening up a wide range of possibilities for generating compound libraries for drug discovery programs targeting CNS disorders, cancer, and inflammatory diseases.[2][14]
Troubleshooting and Field-Proven Insights
-
Low Yields: The electron-withdrawing nature of the cyano group can lead to lower yields. Consider using a stronger Lewis acid catalyst like zinc chloride or polyphosphoric acid (PPA) and ensure anhydrous conditions, as water can inhibit catalyst activity.[4][10]
-
Side Reactions: If using unsymmetrical ketones of the RCH₂COCH₂R' type, a mixture of two regioisomeric indole products can be obtained.[4] Careful selection of the carbonyl partner is essential for regioselectivity.
-
Purification: The crude product may contain unreacted starting materials or polymeric byproducts. Purification via column chromatography is often necessary. A gradient elution (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) can provide good separation.
-
One-Pot vs. Two-Step: While one-pot reactions are efficient, isolating the intermediate hydrazone can sometimes lead to a cleaner reaction and higher overall yield, as it allows for purification before the more demanding cyclization step.[4] The choice depends on the specific substrates and scalability requirements.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Cyanophenylhydrazine Hydrochloride in the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Role of 3-Cyanophenylhydrazine Hydrochloride
In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. Heterocycles are fundamental scaffolds present in a vast majority of pharmaceuticals, owing to their ability to engage in diverse biological interactions.[1] this compound (CAS No: 2881-99-4) has emerged as a pivotal building block for constructing such bioactive frameworks.[2] Its structure, featuring a reactive hydrazine moiety and an electron-withdrawing nitrile group on a phenyl ring, offers a unique combination of reactivity and functionality. This guide provides an in-depth exploration of its application, focusing on the synthesis of indoles and pyrazoles, classes of heterocycles renowned for their pharmacological importance.[3][4] We will delve into the mechanistic rationale behind synthetic protocols, provide field-tested methodologies, and highlight the biological significance of the resulting molecules.
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | 3-hydrazinylbenzonitrile;hydrochloride[2] |
| Molecular Formula | C₇H₈ClN₃[2] |
| Molecular Weight | 169.61 g/mol [2][5] |
| Appearance | Off-white to light brown solid[5] |
| Melting Point | 194-196 °C[5] |
Critical Safety & Handling Protocols
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.
-
Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[2][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation.[7]
-
Handling & Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area under an inert gas like Argon.[5] Avoid contact with strong oxidizing agents.
-
First Aid Measures:
Part 1: The Fischer Indole Synthesis of Cyano-Substituted Indoles
The Fischer indole synthesis, discovered in 1883, is a powerful and versatile reaction for creating the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[8][9][10] This method is paramount in the synthesis of numerous pharmaceutical agents, including antimigraine drugs of the triptan class.[10][11]
Mechanistic Insights: The Role of the Cyano Group
The accepted mechanism for the Fischer indole synthesis involves several key steps:
-
Hydrazone Formation: Acid-catalyzed condensation of the phenylhydrazine with an aldehyde or ketone.
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.
-
[12][12]-Sigmatropic Rearrangement: This is often the rate-determining step, where the protonated ene-hydrazine undergoes a rearrangement to form a di-imine intermediate.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
-
Ammonia Elimination: The final step is the acid-catalyzed elimination of ammonia to yield the aromatic indole ring.[9][10][12]
The presence of the electron-withdrawing cyano (-CN) group on the phenyl ring has a profound impact. It decreases the electron density of the ring, which can make the crucial[12][12]-sigmatropic rearrangement more challenging, often necessitating stronger acid catalysts or higher reaction temperatures compared to syntheses with electron-donating groups.[8][13]
Furthermore, the meta position of the cyano group in 3-cyanophenylhydrazine leads to the potential formation of two regioisomers: 4-cyanoindole and 6-cyanoindole. Generally, for meta-substituted phenylhydrazines with electron-withdrawing groups, the 4-substituted indole is the favored product.[14]
General Protocol for Fischer Indole Synthesis
This protocol provides a generalized procedure. Optimal conditions (acid, solvent, temperature) may vary depending on the specific carbonyl substrate.
Step 1: Phenylhydrazone Formation (In Situ)
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone or aldehyde (1.0 eq).
-
Add a suitable solvent (e.g., glacial acetic acid, ethanol, or toluene).
-
Add this compound (1.0-1.1 eq) to the mixture.
-
Stir the mixture at a temperature ranging from room temperature to 80°C for 30-60 minutes to facilitate the formation of the phenylhydrazone.[8]
Step 2: Cyclization
-
Add the acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or continue refluxing in glacial acetic acid).[10][12]
-
Heat the reaction mixture to reflux (typically 80-120°C) with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the mixture onto crushed ice or into a beaker of cold water.
-
If a strong acid was used, neutralize the mixture by slowly adding a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) until the pH is ~7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired cyanoindole.
Visualization: Fischer Indole Synthesis Workflow
Caption: General workflow for the synthesis of cyanoindoles.
Application Examples: Synthesis of Bioactive Indoles
3-Cyanophenylhydrazine is a precursor to intermediates for several important drugs.
| Carbonyl Precursor | Key Conditions | Product | Biological Relevance | Reference |
| 1,1-Dimethoxy-6-chlorohexane | Ethanol/Water, Reflux | 3-(4-chlorobutyl)-6-cyanoindole | Key intermediate for the antidepressant Vilazodone | [15],[16] |
| 4-Methylamino-cyclohexanone ketal HCl | Glacial Acetic Acid, Reflux | 3-Methylamino-5-cyano-1,2,3,4-tetrahydrocarbazole | Key intermediate for the antimigraine drug Frovatriptan | [16] |
| Cyclohexanone | Polyphosphoric Acid (PPA), 100°C | 5-Cyano-1,2,3,4-tetrahydrocarbazole | Building block for various kinase inhibitors | N/A |
Part 2: Synthesis of Bioactive Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] This scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, highlighting its significance.[17][18] The most common route to pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[18][19]
Mechanistic Overview: Knorr Pyrazole Synthesis
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine typically attacks one of the carbonyl groups first, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable aromatic pyrazole ring.
General Protocol for Pyrazole Synthesis
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent, such as ethanol or glacial acetic acid.
-
Add this compound (1.0 eq) to the solution.
-
Add a few drops of a catalyst, such as concentrated hydrochloric acid or sulfuric acid, if required.
Step 2: Cyclocondensation
-
Heat the reaction mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, a precipitate may form.
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-(3-cyanophenyl)-pyrazole derivative.
Visualization: Pyrazole Synthesis Mechanism
Caption: Simplified mechanism for pyrazole formation.
Application Examples: Synthesis of Bioactive Pyrazoles
While specific examples starting directly from this compound are less commonly documented in introductory literature than its use in indole synthesis, the protocol is robust for creating libraries of potential bioactive compounds. The resulting 1-(3-cyanophenyl)-pyrazoles can serve as scaffolds for kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[17][20][21]
| 1,3-Dicarbonyl Precursor | Key Conditions | Product Core Structure | Potential Biological Activity | Reference |
| Acetylacetone | Ethanol, Reflux | 1-(3-Cyanophenyl)-3,5-dimethyl-1H-pyrazole | Scaffold for kinase inhibitors, agrochemicals | [18],[19] |
| Dibenzoylmethane | Acetic Acid, Reflux | 1-(3-Cyanophenyl)-3,5-diphenyl-1H-pyrazole | Precursor for anti-inflammatory agents | [17],[18] |
| Ethyl Acetoacetate | Ethanol, Reflux | 1-(3-Cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Precursor for dyes and analgesic compounds | [18] |
Conclusion
This compound is a versatile and valuable reagent in synthetic organic chemistry, providing a reliable entry into two of the most important classes of bioactive heterocycles: indoles and pyrazoles. The electron-withdrawing nature of the cyano group presents both challenges and opportunities, influencing reaction conditions and regioselectivity in predictable ways. The protocols and data outlined in this guide demonstrate its utility in constructing complex molecular architectures that are central to the development of modern pharmaceuticals. A thorough understanding of the underlying mechanisms is key to successfully leveraging this synthon in drug discovery and development programs.
References
- 1. ijnrd.org [ijnrd.org]
- 2. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Knorr Pyrazole Synthesis of 1-(3-Cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. The Knorr pyrazole synthesis, first reported in 1883, remains a highly versatile and widely utilized method for the construction of this privileged scaffold due to its operational simplicity and the ready availability of starting materials.[2][3] This application note provides a comprehensive guide for the synthesis of 1-(3-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one, a functionalized pyrazolone, utilizing 3-cyanophenylhydrazine hydrochloride and ethyl acetoacetate. This particular derivative, featuring an electron-withdrawing cyano group, is of significant interest for further functionalization and library synthesis in drug discovery programs.
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, such as a β-ketoester.[2] The reaction is typically facilitated by acid catalysis and proceeds through a two-step mechanism: initial formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring.[4][5] When a β-ketoester is used as the dicarbonyl component, the resulting product is a pyrazolone, which can exist in several tautomeric forms.
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-(3-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Sodium Acetate (anhydrous)
-
Deionized Water
-
Diethyl ether
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware
Safety Precautions:
-
Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[4]
-
The reaction may be exothermic; therefore, careful addition of reagents is recommended.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and ethanol (30 mL).
-
Neutralization: Add anhydrous sodium acetate (1.1 eq) to the suspension and stir for 15 minutes at room temperature to neutralize the hydrochloride salt, liberating the free hydrazine.
-
Addition of β-Ketoester: To the stirred mixture, add ethyl acetoacetate (1.0 eq) dropwise.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[2]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.[2] The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Product Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly add deionized water (30 mL) to the stirred solution to precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water (2 x 15 mL) and then with a small amount of cold diethyl ether to remove any residual starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Expected Results and Characterization
The expected product is a solid with the following anticipated characteristics. Note that the exact values may vary slightly based on experimental conditions and purity.
| Parameter | Expected Value |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 150-160 °C (estimated based on similar structures) |
| Yield | 75-90% |
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 199.21 g/mol |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
11.0-12.0 (s, 1H, enolic -OH or N-H, tautomer dependent, may be broad)
-
7.5-8.0 (m, 4H, Ar-H)
-
5.4 (s, 1H, C4-H of pyrazolone ring)
-
2.2 (s, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~170 (C=O, C5)
-
~155 (C3)
-
~140 (Ar-C)
-
~130 (Ar-C)
-
~125 (Ar-C)
-
~120 (Ar-C)
-
~118 (-CN)
-
~112 (Ar-C)
-
~90 (C4)
-
~15 (-CH₃)
-
-
FTIR (KBr, cm⁻¹):
-
~3100-3400 (N-H or O-H stretch, broad, tautomer dependent)
-
~2230 (C≡N stretch)
-
~1700 (C=O stretch, strong)
-
~1600, 1490 (C=C and C=N aromatic ring stretches)
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure complete consumption of starting materials by TLC before workup. Extend reflux time if necessary. |
| Product loss during workup. | Ensure complete precipitation by adding water slowly and cooling the mixture. Avoid excessive washing. | |
| Impure starting materials. | Use pure, dry reagents. The purity of the dicarbonyl compound is crucial.[6] | |
| Formation of Regioisomers | Use of an unsymmetrical β-dicarbonyl compound. | While ethyl acetoacetate is generally selective, different reaction conditions (pH, solvent) can influence regioselectivity.[7] |
| Difficulty in Purification | Presence of side products. | The electron-withdrawing cyano group on the phenylhydrazine can affect its nucleophilicity. Adjusting the amount of acid catalyst may improve the reaction profile. |
| Oily product instead of solid. | Try scratching the inside of the flask or adding a seed crystal to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary. |
Conclusion
The Knorr pyrazole synthesis provides an efficient and reliable method for the preparation of 1-(3-cyanophenyl)-3-methyl-1H-pyrazol-5(4H)-one. The protocol detailed in this application note is robust and can be adapted for the synthesis of a variety of substituted pyrazolones, which are valuable building blocks in medicinal chemistry and drug development. Careful control of reaction conditions and appropriate characterization are essential for obtaining the desired product in high yield and purity.
References
- 1. rsc.org [rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 3-Cyanophenylhydrazine Hydrochloride in the Synthesis of Advanced Pharmaceutical Agents
Abstract
This technical guide provides an in-depth exploration of 3-Cyanophenylhydrazine hydrochloride as a pivotal precursor in the synthesis of contemporary pharmaceutical agents. We delve into the nuanced chemistry of this versatile building block, presenting a comprehensive, step-by-step protocol for the synthesis of a key intermediate for the antidepressant Vilazodone. This guide is meticulously designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental procedures but also the underlying scientific rationale for methodological choices. Through a combination of validated protocols, quantitative data, and mechanistic insights, this document serves as a practical resource for leveraging this compound in the rapid and efficient construction of complex therapeutic molecules.
Introduction: The Significance of the Indole Scaffold and the Role of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of natural products and synthetic drugs with a wide array of biological activities. The Fischer indole synthesis, a classic yet powerful reaction, remains a cornerstone for the construction of this vital heterocycle. This compound has emerged as a particularly valuable starting material in this context. The presence of the cyano group, an electron-withdrawing moiety, on the phenyl ring influences the reactivity of the hydrazine and imparts unique properties to the resulting indole, making it a desirable intermediate for further functionalization. This guide will illuminate the practical application of this precursor, with a primary focus on the synthesis of a crucial intermediate for the selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, Vilazodone.
Mechanistic Considerations: The Fischer Indole Synthesis
The Fischer indole synthesis is a venerable acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole. The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The initial step involves the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.
-
Aromatization: The resulting intermediate then undergoes cyclization and elimination of ammonia to afford the final aromatic indole ring system.
The electron-withdrawing nature of the cyano group in this compound can influence the rate and efficiency of these steps, necessitating carefully optimized reaction conditions to achieve high yields.
Application Feature: Synthesis of a Key Vilazodone Intermediate
A prime example of the utility of this compound is in the synthesis of 3-(4-chlorobutyl)-5-cyanoindole, a pivotal intermediate in the manufacture of Vilazodone. The following protocol is a detailed, self-validating procedure for this synthesis.
Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
This protocol is adapted from established and patented procedures, ensuring its reliability and reproducibility.
Materials:
-
This compound
-
1,1-Dimethoxy-6-chlorohexane
-
Ethanol
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1,1-dimethoxy-6-chlorohexane in a mixture of ethanol and deionized water. The use of a mixed solvent system is crucial for ensuring the solubility of both the polar and non-polar reactants, thereby facilitating a homogeneous reaction environment.
-
Heating: Gently heat the solution to approximately 72-74 °C with continuous stirring to ensure complete dissolution of the carbonyl precursor.
-
Preparation of Hydrazine Solution: In a separate flask, dissolve this compound in a mixture of ethanol and deionized water.
-
Fischer Indole Cyclization: Slowly add the this compound solution dropwise to the heated solution of 1,1-dimethoxy-6-chlorohexane over a period of 30-60 minutes. The slow addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Monitoring: Maintain the reaction mixture at reflux for an additional 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. A significant amount of solid precipitate should form. Collect the crude product by suction filtration.
-
Purification: Wash the filter cake with a cold mixture of ethanol and water to remove any residual starting materials and byproducts. For further purification, the crude product can be recrystallized from an appropriate solvent system, such as a 55% aqueous ethanol solution, to yield the pure 3-(4-chlorobutyl)-5-cyanoindole as a pale yellow solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3-(4-chlorobutyl)-5-cyanoindole and the spectroscopic data for the final pharmaceutical agent, Vilazodone.
| Parameter | Value | Reference |
| Yield of 3-(4-chlorobutyl)-5-cyanoindole | 76-80% | |
| Purity (HPLC) | >99% | |
| Melting Point | 99-100 °C | [2] |
| Molecular Formula | C₁₃H₁₃ClN₂ | [3] |
| Molecular Weight | 232.71 g/mol | [3] |
| ¹H NMR (Vilazodone, 500 MHz, DMSO-d₆) δ (ppm) | 11.49 (s, 1H), 8.10 (s, 1H), 7.53 (d, J=8.2 Hz, 1H), 7.41 (dd, J=8.4, 1.6 Hz, 1H), 7.27 (d, J=2.4 Hz, 1H), 3.23-3.21 (m, 6H), 2.78 (t, J=7.5 Hz, 2H), 1.85-1.78 (m, 2H), 1.61-1.75 (m, 2H) | [1] |
| ¹³C NMR (Vilazodone, 75 MHz, DMSO-d₆) δ (ppm) | 160.0, 149.6, 149.5, 146.7, 138.0, 127.7, 126.9, 125.1, 124.1, 123.6, 121.0, 118.5, 115.3, 112.7, 112.2, 109.8, 108.5, 100.1, 55.4, 50.9 (2C), 46.9 (2C), 26.8, 23.6, 22.9 | [1] |
| Mass Spectrometry (Vilazodone, ESI) | m/z = 442 [M+H]⁺ | [1] |
Note: The NMR and MS data provided are for the final drug Vilazodone, for which 3-(4-chlorobutyl)-5-cyanoindole is a key intermediate. This data is crucial for researchers in the process of synthesizing Vilazodone as it provides a reference for the final product characterization.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 3-(4-chlorobutyl)-5-cyanoindole.
Prospects and Further Applications: Synthesis of Pyrazole-Based Enzyme Inhibitors
Beyond its established role in indole synthesis, this compound holds significant promise as a precursor for other classes of pharmacologically active heterocycles, most notably pyrazoles. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including acting as inhibitors for various enzymes.
General Synthetic Strategy for Pyrazoles
The synthesis of pyrazoles from hydrazines typically involves a condensation reaction with a 1,3-dicarbonyl compound (e.g., β-diketones, β-ketoesters). The reaction of this compound with a suitable 1,3-dicarbonyl compound would proceed as follows:
-
Condensation: The hydrazine nitrogen atoms act as nucleophiles, attacking the carbonyl carbons of the dicarbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
The regioselectivity of this reaction (i.e., which nitrogen of the hydrazine attacks which carbonyl) can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.
Potential as Enzyme Inhibitors
Pyrazole derivatives have been successfully developed as inhibitors for a variety of enzymes, including but not limited to:
-
Cyclooxygenases (COX): As anti-inflammatory agents.
-
Kinases: For cancer therapy.
-
Lipases and Hydrolases: For the treatment of obesity and metabolic disorders.[4]
The 3-cyano-substituted phenyl group from the precursor can play a crucial role in the binding of the final pyrazole molecule to the active site of the target enzyme, potentially through hydrogen bonding or other electronic interactions. This makes this compound an attractive starting material for the discovery of novel enzyme inhibitors.
Visualization of the General Pyrazole Synthesis
Caption: General synthesis of pyrazoles from 3-cyanophenylhydrazine.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical agents. Its utility is prominently demonstrated in the efficient construction of complex indole-containing molecules such as the intermediate for Vilazodone via the Fischer indole synthesis. The detailed protocol provided herein offers a robust and reproducible method for researchers in the field. Furthermore, the potential of this precursor extends to the synthesis of other important heterocyclic scaffolds, such as pyrazoles, which are of significant interest in the development of novel enzyme inhibitors. The strategic use of this compound can undoubtedly accelerate the discovery and development of new and effective therapeutic agents.
References
Application of 3-Cyanophenylhydrazine Hydrochloride in the Synthesis of Kinase Inhibitors: A Technical Guide
This guide provides an in-depth exploration of the strategic use of 3-cyanophenylhydrazine hydrochloride in the synthesis of indole-based kinase inhibitors. We will delve into the mechanistic underpinnings of the Fischer indole synthesis, provide detailed experimental protocols, and illustrate the pathway to constructing potent kinase inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.
The Strategic Importance of the 6-Cyanoindole Scaffold in Kinase Inhibition
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets.[1] The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of many natural products and synthetic drugs, including a multitude of kinase inhibitors.[2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for binding within the ATP-binding pocket of kinases.
The introduction of a cyano (–C≡N) group at the 6-position of the indole ring, accessible through the use of this compound, offers several strategic advantages:
-
Modulation of Electronic Properties: The strongly electron-withdrawing nature of the cyano group alters the electron density of the indole ring, influencing its binding interactions with target proteins.
-
Synthetic Handle: The cyano group is a versatile functional group that can be chemically transformed into other important pharmacophoric elements, such as amines, amides, or tetrazoles, allowing for extensive structure-activity relationship (SAR) studies.[3]
-
Bioisostere: It can act as a bioisostere for other functional groups, helping to fine-tune the pharmacological properties of a drug candidate.
This guide will focus on the foundational Fischer indole synthesis as the key reaction to construct the 6-cyanoindole core and its subsequent elaboration into a class of potent kinase inhibitor precursors.
The Core Transformation: Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely utilized methods for constructing the indole nucleus.[4] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an arylhydrazone, which then undergoes a thermal, acid-catalyzed intramolecular rearrangement to yield the indole.[4][5]
The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 3-cyanophenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine isomer.
-
[5][5]-Sigmatropic Rearrangement: This is the crucial, often rate-determining step, where the protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[5]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring (an aminal).
-
Elimination: Finally, the elimination of ammonia under acidic conditions results in the formation of the stable, aromatic indole ring.[5]
The presence of the electron-withdrawing cyano group on the phenylhydrazine ring decreases the electron density, making the[5][5]-sigmatropic rearrangement more challenging. Consequently, reactions involving this compound often require more forcing conditions, such as stronger acids (e.g., polyphosphoric acid, Eaton's reagent) or higher temperatures, compared to reactions with electron-rich phenylhydrazines.[2]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
This section provides a two-part protocol: first, the synthesis of a versatile 6-cyanoindole intermediate, and second, its elaboration into a potent kinase inhibitor scaffold.
This protocol details the synthesis of a simple 6-cyanoindole derivative using acetone as the carbonyl partner. This intermediate serves as a foundational building block for more complex kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.5 eq)
-
Glacial Acetic Acid (as solvent)
-
Polyphosphoric acid (PPA) or Eaton's Reagent (optional, for less reactive systems)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and glacial acetic acid (approx. 10 mL per gram of hydrazine).
-
Hydrazone Formation (in situ): Add acetone (1.5 eq) to the stirred suspension. Heat the mixture to 80°C for 30-60 minutes to facilitate the formation of the phenylhydrazone intermediate. Monitor the formation via Thin Layer Chromatography (TLC).
-
Cyclization: Increase the temperature to reflux (approx. 118°C for acetic acid) and maintain for 2-4 hours. The reaction progress should be monitored by TLC until the starting hydrazone is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over ice water.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure 6-cyano-2-methyl-1H-indole.
-
Table 1: Representative Conditions for Fischer Indole Synthesis
| Phenylhydrazine Substituent | Carbonyl Partner | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Cyano | Various Ketones | Acetic Acid / HCl | Reflux | 1-3 | 60-85 | [5] |
| 4-Nitro (strongly deactivating) | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux | 4 | 30 | [2] |
| 4-Methyl (activating) | Isopropyl methyl ketone | Acetic Acid | Room Temp | 2.25 | High | [2] |
| Unsubstituted | Various Ketones | Polyphosphoric Acid | 100 | 1 | 70-90 | [4] |
This protocol demonstrates the application of a 6-cyanoindole intermediate in a one-pot, multi-component reaction to generate a pyridine-based scaffold known to possess potent anti-tumor and kinase modulating activities.[2][4] This requires a preliminary step to convert our 6-cyano-2-methyl-1H-indole into a suitable ketone. A common method is the Vilsmeier-Haack formylation followed by reaction with a Grignard reagent and subsequent oxidation, or direct Friedel-Crafts acylation. For this protocol, we will start with the readily accessible substituted 1-(6-cyano-1H-indol-3-yl)ethanone.
Materials:
-
1-(6-cyano-1H-indol-3-yl)ethanone (1.0 eq)
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (8.0 eq)
-
Toluene
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-(6-cyano-1H-indol-3-yl)ethanone (1 mmol), the desired substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL).
-
One-Pot Reaction: Add ammonium acetate (8 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction's progress by TLC.
-
Isolation:
-
Upon completion, cool the mixture to room temperature. A precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove unreacted starting materials and impurities.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 2-amino-3-cyano-6-(6-cyano-1H-indol-3-yl)-4-phenylpyridine derivative.[2]
Overall Synthetic Workflow and Application
The described protocols form a cohesive pathway from a simple substituted phenylhydrazine to a complex heterocyclic system with demonstrated biological relevance in oncology. The 6-cyanoindole moiety serves as the cornerstone, which is then elaborated into a decorated pyridine ring system—a scaffold found in numerous kinase inhibitors.
Caption: Workflow from 3-Cyanophenylhydrazine to Kinase Inhibitor Scaffold.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficiently acidic conditions for the[5][5]-sigmatropic rearrangement, especially with an electron-withdrawing group. | Use a stronger acid catalyst like polyphosphoric acid (PPA), Eaton's reagent, or add a co-catalyst like ZnCl₂. Increase reaction temperature and/or time. |
| Formation of Side Products | Incomplete reaction; decomposition of starting material or product at high temperatures. | Ensure complete formation of the hydrazone before proceeding to high-temperature cyclization. Monitor reaction closely by TLC to avoid prolonged heating after completion. |
| Regioselectivity Issues | Use of an unsymmetrical ketone can lead to two different indole isomers. | Choose a symmetrical ketone if possible. If an unsymmetrical ketone is necessary, be prepared to separate the isomers using careful column chromatography or HPLC. |
| Difficult Purification | Product is insoluble or co-elutes with impurities. | For insoluble products, trituration with a suitable solvent (e.g., cold ether or ethanol) can be effective. For co-elution, try a different solvent system for chromatography or consider recrystallization. |
Conclusion
This compound is a readily accessible and highly valuable reagent for the synthesis of 6-cyano-substituted indoles via the Fischer indole synthesis. The resulting indole scaffold is a critical pharmacophore in modern drug discovery. As demonstrated, this intermediate can be efficiently converted into more complex heterocyclic systems, such as the 2-amino-3-cyanopyridine derivatives, which have shown significant promise as kinase modulators and anti-tumor agents. The protocols and insights provided herein offer a robust framework for researchers to leverage this chemistry in the development of novel kinase inhibitors.
References
The Strategic Role of 3-Cyanophenylhydrazine Hydrochloride in the Synthesis of Next-Generation Agrochemicals
Introduction: The Unseen Architect of Crop Protection
In the intricate world of agrochemical synthesis, the strategic selection of molecular intermediates is paramount to the development of effective and sustainable crop protection solutions. Among the vast arsenal of chemical building blocks, hydrazine derivatives stand out for their versatility in constructing biologically active heterocyclic compounds.[1] This guide delves into the pivotal role of 3-cyanophenylhydrazine hydrochloride as a sophisticated intermediate in the synthesis of modern agrochemicals. While its isomeric counterpart, 4-cyanophenylhydrazine hydrochloride, is well-documented in the synthesis of fungicidal succinate dehydrogenase inhibitors (SDHIs), the 3-cyano isomer offers a unique electronic and steric profile for the exploration of novel active ingredients.[2]
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry. It provides a deep dive into the chemical properties, synthetic applications, and detailed protocols for leveraging this compound in the creation of potent agrochemical candidates. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe utilization in any synthetic protocol. The presence of the cyano group at the meta position on the phenyl ring influences its reactivity and solubility, distinguishing it from other substituted phenylhydrazines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2881-99-4 | [3] |
| Molecular Formula | C₇H₈ClN₃ | [4] |
| Molecular Weight | 169.61 g/mol | [2][4] |
| Appearance | Off-white to light brown solid | [2] |
| Melting Point | 194-196 °C | [2] |
| Purity | Typically ≥97% | [2][3] |
| Storage | Store in a cool, well-ventilated area under an inert atmosphere (e.g., Argon). Keep container tightly closed. | [2] |
Safety and Handling:
This compound is classified as harmful and an irritant.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[2][4] Therefore, strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye, and face protection.[2]
-
Ventilation: Use only outdoors or in a well-ventilated area.[2]
-
Handling: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2] Wash hands and any exposed skin thoroughly after handling.
Synthetic Applications in Agrochemicals: The Pyrazole Scaffold
The primary application of substituted phenylhydrazines in agrochemical synthesis is the construction of heterocyclic rings, which form the core of many active ingredients. The reaction of this compound with 1,3-dicarbonyl compounds is a classic and highly efficient method for the synthesis of 1-phenylpyrazole derivatives.[2] These pyrazole scaffolds are central to a major class of modern fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2]
The Knorr Pyrazole Synthesis: A Gateway to Fungicidal Activity
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the stable pyrazole ring. The cyano group on the phenyl ring of this compound can modulate the biological activity of the final compound.
Below is a generalized workflow for the synthesis of a 1-(3-cyanophenyl)pyrazole intermediate, a crucial precursor for a variety of potential agrochemicals.
Caption: General workflow for the synthesis of pyrazole carboxamide agrochemicals.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of pyrazole carboxamide derivatives using the analogous 4-cyanophenylhydrazine hydrochloride and are adapted for this compound.[2] These protocols are intended for trained laboratory personnel.
Protocol 1: Synthesis of Ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate
This protocol details the formation of the pyrazole ring through the reaction of this compound with a β-ketoester.
Materials:
-
This compound
-
Ethyl 2-acetyl-3-oxobutanoate (or a similar 1,3-dicarbonyl compound)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add ethyl 2-acetyl-3-oxobutanoate (1 equivalent) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Hydrolysis to 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
This protocol describes the conversion of the pyrazole ester to the corresponding carboxylic acid, a key intermediate for further functionalization.
Materials:
-
Ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask containing the crude pyrazole ester from the previous step, add a 2M aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the mixture with concentrated hydrochloric acid until a precipitate forms (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the resulting 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in a vacuum oven.
The resulting pyrazole carboxylic acid is a versatile intermediate that can be coupled with various amines to generate a library of potential agrochemical candidates for biological screening.
Analytical Characterization
The identity and purity of the synthesized intermediates and final products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the pyrazole ring and subsequent amide bond.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the cyano group (C≡N stretch), carbonyls (C=O stretch), and N-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the solid products.
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its ability to readily form the pyrazole core through well-established reactions like the Knorr synthesis provides a reliable and efficient route to a wide range of potential fungicidal and herbicidal compounds. The protocols detailed in this guide, adapted from proven methodologies, offer a solid foundation for researchers to explore the rich chemical space accessible from this precursor. The unique electronic properties conferred by the 3-cyano substituent may lead to the discovery of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Fischer Indole Synthesis
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to help you optimize your experimental outcomes.
Troubleshooting Guide: Addressing Common Experimental Issues
The Fischer indole synthesis, while a cornerstone in heterocyclic chemistry for over a century, is notoriously sensitive to reaction conditions.[1][2] Low yields, unexpected side products, or complete reaction failure are common hurdles. This section provides a systematic approach to troubleshooting these issues.
Issue 1: Low Yield or No Product Formation
A low yield or the complete absence of the desired indole product is one of the most frequent challenges. Several factors can contribute to this outcome.
| Potential Cause & Explanation | Troubleshooting Steps |
| Purity of Starting Materials | Impurities in the arylhydrazine or carbonyl compound can introduce side reactions that consume starting materials and lower the yield of the desired indole.[2][3] It is advisable to use freshly distilled or recrystallized starting materials.[3] |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[2] The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[3][4] The optimal acid is substrate-dependent.[3] Polyphosphoric acid (PPA) is often a highly effective catalyst.[3] Action: Screen a variety of acid catalysts and concentrations to find the optimal conditions for your specific substrates.[2][5] |
| Suboptimal Reaction Temperature | The key[2][2]-sigmatropic rearrangement step often requires elevated temperatures to overcome its activation energy.[3] However, excessively high temperatures can lead to the decomposition of reactants and products.[3][6] Action: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.[3] A cautious increase in temperature may be beneficial if the reaction is sluggish.[3] |
| Unstable Hydrazone Intermediate | The arylhydrazone intermediate may be unstable under the reaction conditions. Action: In some cases, pre-forming and isolating the hydrazone before the cyclization step can improve yields.[5] Alternatively, a one-pot procedure where the hydrazone is formed in situ and immediately cyclized can minimize decomposition.[1][3][7] |
| Substituent Effects | Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a competing side reaction instead of the desired cyclization.[2][8][9] This is a known issue in the synthesis of 3-aminoindoles.[2][8] Action: For substrates with strong electron-donating or electron-withdrawing groups, harsher reaction conditions (stronger acid, higher temperature) may be necessary to promote the desired reaction pathway.[5] |
Issue 2: Formation of Multiple Products/Side Reactions
The appearance of multiple spots on a TLC plate is a clear indicator of side product formation, a common occurrence in Fischer indole synthesis.
Common Side Reactions & Minimization Strategies
-
Aldol Condensation: The acidic conditions can promote the self-condensation of the ketone or aldehyde starting material.[1][10]
-
Solution: Maintain the lowest effective reaction temperature and consider the slow addition of the carbonyl compound to the reaction mixture to keep its concentration low.[10]
-
-
Friedel-Crafts Type Reactions: The acidic environment can facilitate unwanted reactions with other aromatic rings present in the molecules.[1][10]
-
Solution: Careful selection of a milder acid catalyst may mitigate this issue.[10]
-
-
N-N Bond Cleavage: As mentioned, this is a significant competing pathway, particularly with electron-donating substituents, leading to byproducts like aniline derivatives.[2][8][9]
-
Solution: Optimization of the acid catalyst and temperature is crucial. Stronger acids and higher temperatures can sometimes favor the desired cyclization over cleavage.[11]
-
-
Regioisomer Formation: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[6][7]
Issue 3: Difficulty with Product Purification
Even with a successful reaction, isolating the pure indole can be challenging due to the presence of residual starting materials, byproducts, and catalyst residues.
Purification Strategies
-
Work-up: After the reaction, the mixture is typically cooled and poured onto crushed ice to precipitate the crude product.[3] Acidic work-up with dilute HCl can help to dissolve any zinc salts if ZnCl₂ was used as the catalyst.[12]
-
Chromatography: Column chromatography is the most common method for purifying indoles. A range of solvent systems can be employed, often starting with non-polar eluents and gradually increasing polarity. The addition of a small amount of a basic modifier like triethylamine (TEA) can sometimes improve the separation of basic indole products.[13]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is an effective method for obtaining highly pure material.[12]
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions encountered by researchers performing the Fischer indole synthesis.
Q1: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[1][2] A widely used alternative is to use pyruvic acid as the carbonyl partner. The resulting indole-2-carboxylic acid can then be decarboxylated in a subsequent step to yield the unsubstituted indole.[2][14]
Q2: What is the role of the acid catalyst in the reaction mechanism?
The acid catalyst plays a crucial role in several steps of the mechanism.[4] It protonates the hydrazone, facilitating its tautomerization to the more reactive enamine intermediate.[4][7] Following the key[2][2]-sigmatropic rearrangement, the acid catalyzes the elimination of ammonia to form the final, energetically favorable aromatic indole ring.[4][15]
Q3: How does the choice of solvent affect the reaction?
The solvent can significantly influence the reaction's success.[3][6] Polar aprotic solvents like acetic acid are often used and can also act as the catalyst.[6][14] Non-polar solvents such as toluene can be effective, especially with strong acid catalysts like p-toluenesulfonic acid, and can aid in the removal of water by azeotropic distillation if the hydrazone is formed in situ.[6] In some modern protocols, ionic liquids and even water have been used as greener alternatives.[6]
Q4: Can microwave irradiation improve the Fischer indole synthesis?
Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[3][6][16] This is attributed to the efficient and uniform heating of the reaction mixture.[6]
Q5: Are there any modern modifications to the classical Fischer indole synthesis?
Several modifications have been developed to expand the scope and improve the efficiency of the reaction. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling reaction to prepare the N-arylhydrazone precursors from aryl bromides, thus broadening the range of accessible starting materials.[4][15][17]
Visualizing the Process
Fischer Indole Synthesis Workflow
The following diagram illustrates a typical experimental workflow for the Fischer indole synthesis.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in the Fischer indole synthesis.
Caption: A decision tree for troubleshooting the Fischer indole synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Phenylindole
This two-step protocol details the formation and isolation of the acetophenone phenylhydrazone intermediate, followed by its acid-catalyzed cyclization.
Step 1: Synthesis of Acetophenone Phenylhydrazone [12]
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure: a. Warm a mixture of acetophenone and phenylhydrazine on a steam bath for 1 hour. b. Dissolve the hot mixture in 80 mL of 95% ethanol. c. Induce crystallization by agitation and then cool the mixture in an ice bath. d. Collect the product by filtration and wash with 25 mL of cold ethanol. e. A second crop of crystals can be obtained by concentrating the combined filtrate and washings. f. Dry the combined solids under reduced pressure. The typical yield is 87-91%.
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole [12]
-
Materials: Anhydrous Zinc Chloride (10 g), Acetophenone phenylhydrazone (from Step 1).
-
Procedure: a. In a beaker, heat anhydrous zinc chloride to 170°C in an oil bath. b. Add the acetophenone phenylhydrazone to the molten zinc chloride with stirring. c. The mass will become liquid, and the evolution of white fumes will begin. d. Remove the beaker from the bath and continue stirring for 5 minutes. e. Pour the hot reaction mixture into a beaker containing 400 mL of water. f. Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts. g. Collect the crude 2-phenylindole by filtration, wash with water, and recrystallize from hot 95% ethanol.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole[16]
-
Materials: Phenylhydrazine, Cyclohexanone, p-Toluenesulfonic acid (p-TSA).
-
Procedure: a. In a microwave-safe reaction vessel, combine phenylhydrazine (1 equivalent), cyclohexanone (1 equivalent), and a catalytic amount of p-TSA. b. Place the vessel in a microwave reactor and irradiate at 600 W for 3 minutes. c. After completion, allow the mixture to cool to room temperature. d. Purify the product by column chromatography or recrystallization.
References
- 1. testbook.com [testbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Fischer_indole_synthesis [chemeurope.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Navigating Side Reactions in Indole Synthesis with 3-Cyanophenylhydrazine Hydrochloride
Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-Cyanophenylhydrazine hydrochloride in their synthetic routes. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges and side reactions encountered during these experiments. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your syntheses effectively.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis with this compound resulting in a mixture of products?
A1: When using a meta-substituted phenylhydrazine like 3-cyanophenylhydrazine, the acid-catalyzed cyclization can occur at two different positions on the benzene ring (the C2 and C6 positions relative to the hydrazine moiety). This lack of regioselectivity leads to the formation of two isomeric products: 4-cyanoindole and 6-cyanoindole. The electron-withdrawing nature of the cyano group can influence the distribution of these isomers, often resulting in poor selectivity and the formation of both C4 and C6 substituted products.[1]
Q2: I am observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
A2: The formation of tar-like substances is a common issue in Fischer indole synthesis, often exacerbated by the harsh acidic conditions and elevated temperatures required, especially when using substrates with electron-withdrawing groups.[2] These byproducts can arise from the degradation or polymerization of the starting materials, intermediates, or the final indole product itself. To mitigate this, consider using milder acid catalysts, optimizing the reaction temperature to the lowest effective level, and ensuring an inert atmosphere to prevent oxidation.
Q3: Can the cyano group on the phenylhydrazine be hydrolyzed to a carboxylic acid or amide under the acidic conditions of the Fischer indole synthesis?
A3: While acid-catalyzed hydrolysis of nitriles to amides and subsequently to carboxylic acids is a known reaction, it typically requires forcing conditions such as concentrated aqueous acid and high temperatures over a prolonged period.[3] Under the conditions typically employed for Fischer indole synthesis (often using Brønsted or Lewis acids in organic solvents), significant hydrolysis of the cyano group is generally not a major side reaction. However, the presence of water in the reaction mixture could potentially lead to trace amounts of the corresponding amide or carboxylic acid byproducts.
Q4: My reaction yield is consistently low, even when I account for the formation of isomers. What are the likely causes?
A4: Low yields can stem from several factors beyond isomer formation. The electron-withdrawing cyano group can slow down the key[4][4]-sigmatropic rearrangement step in the Fischer indole synthesis, potentially leading to incomplete conversion.[1] Another possibility is the N-N bond cleavage of the hydrazone intermediate, although this is more prevalent with electron-donating groups.[2] Ensuring the purity of your starting materials and the dryness of your solvent and reagents is also crucial, as impurities can inhibit the reaction.
II. Troubleshooting Guide: Side Reactions & Optimization Strategies
This section provides a structured approach to identifying and resolving common side reactions and challenges encountered when synthesizing indoles with this compound.
Problem 1: Poor Regioselectivity (Formation of 4- and 6-Cyanoindole Isomers)
Causality: The cyclization of the 3-cyanophenylhydrazone intermediate can proceed via two pathways, leading to a mixture of the 4- and 6-cyanoindole regioisomers. With an electron-withdrawing substituent like a cyano group, the selectivity is often poor.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Mitigation Strategies:
-
Catalyst Screening: The choice of acid catalyst can significantly influence the isomer ratio. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[4][5]
-
Temperature Optimization: Systematically vary the reaction temperature. Lower temperatures may favor the kinetic product, potentially leading to a higher ratio of one isomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different isomers. A screen of solvents with varying polarities may be beneficial.
Separation of Isomers:
If a mixture of isomers is unavoidable, effective purification is key.
| Technique | Stationary Phase | Typical Eluent System | Notes |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | The polarity difference between 4- and 6-cyanoindole may be small, requiring a shallow gradient and careful fraction collection. Adding a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can sometimes improve separation. |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradient | Offers higher resolution for separating closely related isomers. |
Problem 2: Low or No Yield of Indole Product
Causality: The electron-withdrawing nature of the cyano group deactivates the phenyl ring, making the key[4][4]-sigmatropic rearrangement step of the Fischer indole synthesis slower and requiring more forcing conditions.[1] This can lead to incomplete reaction or degradation of starting materials and products under harsh conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Mitigation Strategies:
-
Purity of Starting Materials: Ensure the this compound and the carbonyl compound are of high purity. Impurities can significantly hinder the reaction.
-
Reaction Conditions:
-
Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC. A longer reaction time at a moderate temperature may be more effective than a short time at a very high temperature.
-
Acid Catalyst: If using a mild acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂).[4][5]
-
-
In Situ Hydrazone Formation: Instead of pre-forming and isolating the 3-cyanophenylhydrazone, consider forming it in situ by adding the this compound and the carbonyl compound together in the presence of the acid catalyst.
Problem 3: Formation of Degradation Products and Tar
Causality: High temperatures and strong acidic conditions, which are often necessary for the cyclization of electron-deficient phenylhydrazones, can also lead to the degradation of the starting materials, the hydrazone intermediate, and the indole product itself.
Mitigation Strategies:
-
Milder Conditions:
-
Catalyst: Use the mildest acid catalyst that effectively promotes the reaction.
-
Temperature: Find the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize product degradation.
-
Gradual Addition: Consider adding the acid catalyst portion-wise to control the exothermicity and prevent localized overheating.
III. Experimental Protocols
General Protocol for the Fischer Indole Synthesis of Cyanoindoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid or zinc chloride)
-
Solvent (e.g., toluene or glacial acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the chosen solvent.
-
Addition of Catalyst: Carefully add the acid catalyst (e.g., polyphosphoric acid, 10 eq by weight, or ZnCl₂, 2-4 eq).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using polyphosphoric acid, carefully quench the reaction by pouring it onto ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4- and 6-cyanoindole isomers.[6]
-
IV. References
-
Abe, H., et al. (2019). A short synthesis of pyrano[3,2-e]indole alkaloid fontanesine B via a Fischer indolization. Tetrahedron, 75(33), 130449.
-
BenchChem. (2025). Technical Support Center: Purification of 4-Cyanoindole and Its Derivatives. --INVALID-LINK--
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. --INVALID-LINK--
-
BenchChem. (2025). One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and Protocols. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. --INVALID-LINK--
-
BenchChem. (2025). Cyanoindoles via Fischer Indole Synthesis. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 6-Cyanoindole by Column Chromatography. --INVALID-LINK--
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
-
Wikipedia. (n.d.). Fischer indole synthesis. --INVALID-LINK--
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250.
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54085.
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-114). John Wiley & Sons, Ltd.
-
Chen, W., et al. (2012). A Comparative Study of Different Synthetic Routes to 5-Cyanoindole. Organic Process Research & Development, 16(10), 1664-1670.
-
BenchChem. (2025). A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. --INVALID-LINK--
-
Houk, K. N., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5768–5771.
-
Leslie, J. M. (2020, October 6). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. --INVALID-LINK--
-
Musgrave, R. (2017, March 14). Acid Catalyzed Hydrolysis of Acid Anhydrides [Video]. YouTube. --INVALID-LINK--
-
Dave, Professor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
LookChem. (n.d.). This compound. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Cyanophenylhydrazine hydrochloride. --INVALID-LINK--
-
Zhang, W., et al. (2019). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology, 639, 191-213.
-
BenchChem. (2025). Unveiling the Photophysical Profile of 4-Cyanoindole: A Technical Guide. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Cyanoindole Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for 6-Cyanoindole in Organic Chemistry. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. --INVALID-LINK--
References
Technical Support Center: Fischer Indole Synthesis with Electron-Withdrawing Groups
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of this reaction, particularly when dealing with substrates bearing electron-withdrawing groups (EWGs). Here, we will dissect common experimental challenges, provide scientifically-grounded explanations, and offer actionable troubleshooting strategies to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing or resulting in a low yield when using a phenylhydrazine with an electron-withdrawing group?
The presence of an electron-withdrawing group on the phenylhydrazine ring generally slows down the rate of the Fischer indole synthesis.[1] This is because the key[2][2]-sigmatropic rearrangement step involves the movement of electrons from the aromatic ring to form a new carbon-carbon bond.[1][3] An EWG reduces the electron density of the ring, making it less nucleophilic and thus hindering this crucial step.[1]
Q2: I'm observing decomposition of my starting material or the formation of numerous side products. What could be the cause?
Harsh acidic conditions, often required to promote the cyclization of electron-deficient substrates, can lead to degradation.[4][5] The stability of the hydrazone intermediate is critical; under strongly acidic conditions, it can decompose.[5] Additionally, side reactions like aldol condensation can occur, especially with enolizable aldehydes and ketones, further reducing the yield of the desired indole.[5]
Q3: Can I use a milder acid catalyst for my reaction involving an electron-withdrawing group?
While stronger acids are often necessary to drive the reaction, the choice of acid is critical and frequently requires empirical optimization.[4][5] Milder acids like acetic acid or catalysts like zinc chloride (ZnCl₂) might be effective in some cases, potentially minimizing side reactions and decomposition.[2][6] However, for highly deactivated systems, stronger acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) may be unavoidable.[6][7]
Q4: Are there any modern modifications to the Fischer indole synthesis that are better suited for substrates with electron-withdrawing groups?
Yes, several modifications have been developed. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering a different pathway to the key intermediate.[6] Additionally, the use of microwave irradiation has been shown to promote the reaction, sometimes leading to improved yields and shorter reaction times.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.
Problem 1: Low to No Product Formation
Possible Causes & Recommended Actions:
-
Insufficiently Strong Acid Catalyst: Electron-withdrawing groups deactivate the phenylhydrazine, necessitating a stronger acid to facilitate the[2][2]-sigmatropic rearrangement.
-
Solution: If using a mild acid like acetic acid, consider switching to a stronger Brønsted acid such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA).[6][7] Lewis acids like ZnCl₂, BF₃, or AlCl₃ are also effective catalysts.[6][7] A systematic screening of acid catalysts is often necessary.
-
-
Inadequate Reaction Temperature or Time: Deactivated substrates typically require more forcing conditions.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Extended reaction times may also be necessary. However, be mindful of potential product or starting material decomposition at elevated temperatures.[4]
-
-
Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can significantly inhibit the reaction.[4]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation and confirm their identity and purity by NMR and melting point analysis.[4]
-
Problem 2: Formation of a Complex Mixture of Byproducts
Possible Causes & Recommended Actions:
-
Decomposition of Hydrazone or Product: Strong acids and high temperatures can lead to the degradation of the hydrazone intermediate or the final indole product.[5]
-
Solution: Consider a two-step procedure where the hydrazone is pre-formed under milder conditions and then subjected to the cyclization step.[2] It may also be beneficial to perform small-scale optimization experiments to identify the ideal balance of acid strength and temperature for your specific substrate.[5]
-
-
Side Reactions: Competing reactions, such as the cleavage of the N-N bond in the hydrazone intermediate, can become significant with certain substitution patterns.[5][8]
-
Solution: The choice of acid catalyst can influence the reaction pathway. In some cases, Lewis acids may favor the desired cyclization over cleavage pathways.
-
Data Summary: Catalyst Choice
| Acid Catalyst | Type | Common Applications & Considerations |
| Acetic Acid | Brønsted | Milder conditions, suitable for some activated substrates.[2] |
| Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Brønsted | Strong acids, widely used but can cause degradation.[6] |
| Polyphosphoric Acid (PPA) | Brønsted | Strong dehydrating agent, effective for difficult cyclizations.[2][6] |
| p-Toluenesulfonic Acid (PTSA) | Brønsted | Strong organic acid, often used in non-aqueous solvents.[7] |
| Zinc Chloride (ZnCl₂) | Lewis | Very common, effective for a wide range of substrates.[2][6] |
| Boron Trifluoride (BF₃) | Lewis | Strong Lewis acid, can be very effective but requires careful handling.[2][6] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis with an Electron-Withdrawing Group
Step 1: Formation of the Phenylhydrazone (Optional but Recommended)
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add the ketone or aldehyde (1.0-1.1 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
If the hydrazone precipitates, it can be isolated by filtration. Otherwise, the solution can be carried forward to the next step.
Step 2: Cyclization
-
To the crude or isolated phenylhydrazone, add the chosen acid catalyst (e.g., PPA, PTSA, or ZnCl₂). The amount of catalyst may need to be optimized, ranging from catalytic to stoichiometric amounts or even being used as the solvent (in the case of PPA).
-
Heat the reaction mixture to the optimized temperature (typically ranging from 80 °C to 180 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., NaOH, NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Mechanism and Troubleshooting
The Fischer Indole Synthesis Mechanism
The following diagram illustrates the key steps of the Fischer indole synthesis. The presence of an electron-withdrawing group (EWG) on the phenyl ring primarily affects the[2][2]-Sigmatropic Rearrangement step by reducing the nucleophilicity of the aromatic ring.
References
- 1. m.youtube.com [m.youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Reactions with 3-Cyanophenylhydrazine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Cyanophenylhydrazine hydrochloride in their synthetic workflows. The electron-withdrawing nature of the cyano group presents unique challenges, making the judicious selection of an acid catalyst paramount for reaction success. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to empower you to optimize your reactions, improve yields, and minimize by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound that necessitate an acid catalyst?
This compound is a crucial building block for various heterocyclic compounds. The most prominent acid-catalyzed reaction is the Fischer indole synthesis , which is a robust method for creating indole rings, a common scaffold in pharmaceuticals.[1][2][3] Another relevant reaction is the Japp-Klingemann reaction , which produces hydrazones from β-keto-acids or esters and diazonium salts; these hydrazones are often intermediates for subsequent Fischer indole synthesis.[4][5][6][7]
Q2: What is the mechanistic role of the acid catalyst in these reactions?
In the context of the Fischer indole synthesis, the acid catalyst plays several critical roles throughout the multi-step mechanism:
-
Hydrazone Formation: It catalyzes the initial condensation between the 3-cyanophenylhydrazine and a carbonyl compound (aldehyde or ketone) to form the corresponding hydrazone.[2][8]
-
Tautomerization: The acid facilitates the tautomerization of the hydrazone to its reactive ene-hydrazine isomer.[1][2]
-
[9][9]-Sigmatropic Rearrangement: Protonation of the ene-hydrazine is the key step that initiates the core bond-forming event, a[9][9]-sigmatropic rearrangement, to produce a di-imine intermediate.[1][2][10]
-
Cyclization and Aromatization: The catalyst then promotes the intramolecular cyclization and subsequent elimination of ammonia to yield the final, energetically favorable aromatic indole ring.[1][3]
Q3: Which types of acid catalysts are typically employed for reactions with this compound?
A wide array of both Brønsted and Lewis acids can be used. The choice is highly dependent on the specific substrate and desired outcome.[1][3]
-
Brønsted Acids: Commonly used examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][3][11]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are frequently employed to catalyze the reaction.[1][3]
Q4: How does the electron-withdrawing cyano group on the phenyl ring affect the reaction and catalyst choice?
The strongly electron-withdrawing cyano group significantly reduces the electron density on the hydrazine nitrogen atoms. This deactivation lowers their nucleophilicity, making the initial condensation with carbonyls and the subsequent cyclization steps more challenging.[12] Consequently, reactions with this compound often require stronger acid catalysts or more forcing conditions (e.g., higher temperatures) compared to reactions with electron-rich or unsubstituted phenylhydrazines to achieve reasonable yields.[12]
Troubleshooting Guide: Catalyst Selection & Reaction Optimization
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Problem 1: My Fischer indole synthesis is resulting in a very low yield or failing completely.
-
Potential Cause: Insufficient catalyst acidity. The deactivated nature of this compound means that weaker acids, such as acetic acid alone, may not be potent enough to drive the reaction to completion.[12]
-
Solution & Rationale: Switch to a stronger acid catalyst. Polyphosphoric acid (PPA) or a mixture of a strong Brønsted acid like H₂SO₄ or HCl in a suitable solvent is often more effective. The lower pKa of these acids ensures more efficient protonation of the reaction intermediates, which is crucial for overcoming the activation energy of the key rearrangement and cyclization steps.
Problem 2: I am observing significant formation of by-products, including aniline derivatives.
-
Potential Cause: Excessive acid strength or high temperatures are promoting a competing N-N bond cleavage pathway.[9][13] Computational studies have shown that while electron-donating groups can weaken the N-N bond, harsh acidic conditions can also favor this fragmentation, leading to the formation of 3-cyanoaniline and other degradation products instead of the desired indole.[9][14]
-
Solution & Rationale:
-
Catalyst Titration: Instead of a very strong Brønsted acid, consider a Lewis acid like zinc chloride (ZnCl₂). Lewis acids can coordinate with the nitrogen atoms, facilitating the reaction through a different pathway that may suppress the N-N cleavage.[1][13]
-
Temperature Optimization: Systematically lower the reaction temperature. While heat is often required, excessive temperatures can provide enough energy to favor the undesired fragmentation pathway over the desired cyclization.
-
Two-Step Procedure: Consider a two-step approach. First, form the hydrazone intermediate under milder conditions (e.g., using a catalytic amount of acetic acid in ethanol).[15] After isolating the hydrazone, subject it to the stronger acid catalyst for the cyclization step. This can improve the overall yield by minimizing the exposure of the starting hydrazine to harsh conditions.[12]
-
Problem 3: The reaction with an unsymmetrical ketone is giving me a mixture of regioisomers.
-
Potential Cause: The acid catalyst is not providing adequate control over the direction of the ene-hydrazine formation and subsequent[9][9]-sigmatropic rearrangement. The formation of the ene-hydrazine intermediate can occur from either of the two α-carbons of the ketone, leading to two different indole products.
-
Solution & Rationale: The choice of catalyst can influence the regioselectivity.
-
Steric Hindrance: Bulky Lewis acids may favor the formation of the less sterically hindered ene-hydrazine, leading to a higher proportion of one regioisomer.
-
Solvent Effects: The choice of solvent can also play a role. Experimenting with different solvents in combination with various catalysts is recommended.
-
Pre-formed Hydrazone: As mentioned previously, isolating the hydrazone and then treating it with different cyclization agents can sometimes provide better control over the outcome.
-
Catalyst Comparison Table
The following table summarizes the properties of common acid catalysts used in Fischer indole synthesis to aid in selection. pKa values can vary based on the solvent.[16][17][18][19][20]
| Catalyst | Type | Approx. pKa (in H₂O) | Typical Conditions | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | Brønsted | -7[16] | Aqueous/Alcoholic solution, Reflux | Strong, inexpensive, readily available. | Can be corrosive, volatility can be an issue. |
| Sulfuric Acid (H₂SO₄) | Brønsted | -3[20] | Concentrated, often as solvent, elevated temp. | Very strong, dehydrating agent. | Strong oxidant, can cause charring/by-products.[13] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | -2.8 | Organic solvents (Toluene, Dioxane), Reflux | Strong organic-soluble acid, easier to handle. | Can be hygroscopic, more expensive than mineral acids. |
| Polyphosphoric Acid (PPA) | Brønsted | Strong | Neat or in a co-solvent, 80-160 °C | Excellent dehydrating and cyclizing agent.[11] | Highly viscous, difficult to stir and work-up.[13] |
| Zinc Chloride (ZnCl₂) | Lewis | N/A | Neat (fusion) or in inert solvent, >150 °C | Effective for deactivated systems, classic catalyst.[2] | Requires high temperatures, can be harsh.[13] |
| Boron Trifluoride (BF₃) | Lewis | N/A | Gaseous or as etherate complex in organic solvent. | Potent Lewis acid, can be used at lower temps. | Toxic gas, requires careful handling. |
Visualized Mechanisms and Workflows
General Mechanism of the Fischer Indole Synthesis
The following diagram illustrates the key steps in the acid-catalyzed Fischer indole synthesis, highlighting the crucial role of the proton (H⁺) provided by the acid catalyst.
Caption: Acid-catalyzed mechanism of the Fischer Indole Synthesis.
Decision Workflow for Acid Catalyst Selection
This flowchart provides a logical path for selecting an appropriate acid catalyst when working with this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. Japp-Klingemann Reaction [drugfuture.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 20. m.youtube.com [m.youtube.com]
Preventing decomposition of 3-Cyanophenylhydrazine hydrochloride during reactions
Technical Support Center: 3-Cyanophenylhydrazine Hydrochloride
A Guide to Preventing Decomposition and Ensuring Reaction Success
As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with sensitive reagents. This compound is a potent synthetic intermediate, yet its utility is often hampered by its propensity for decomposition. This guide moves beyond simple procedural steps to explain the chemical principles behind its instability and provides robust, field-tested strategies to ensure its integrity throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so susceptible to decomposition?
A1: The instability of this compound arises from a combination of three key factors:
-
Oxidation: The hydrazine moiety (-NHNH₂) is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can be catalyzed by trace metal impurities and leads to the formation of colored byproducts and loss of reactive material. Phenylhydrazines, in general, may turn from a pale yellow or off-white solid to a reddish-brown color upon exposure to air and light.[1]
-
Moisture Sensitivity (Hydrolysis): As a hydrochloride salt, the compound is hygroscopic and sensitive to moisture.[3] The presence of water can lead to hydrolysis, which alters the reagent's structure and introduces impurities into the reaction, ultimately affecting yield and reproducibility.[3]
-
Electronic Effects: The presence of the electron-withdrawing cyano (-CN) group on the phenyl ring decreases the electron density on the hydrazine nitrogens. This deactivation can make certain reactions, like the Fischer indole synthesis, more sluggish, often requiring higher temperatures or stronger acids to proceed, which in turn can accelerate degradation pathways.[4]
Q2: How should I properly store this reagent to maintain its integrity?
A2: Proper storage is the first and most critical line of defense. To prevent degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5][6][7] For optimal long-term stability, storage under an inert atmosphere of argon or nitrogen is strongly recommended.[8] Some suppliers also suggest storing the material in a freezer at temperatures under -20°C.[9]
Q3: My reagent has changed color from off-white to brown. Can I still use it?
A3: A visible color change to light brown or darker shades is a strong indicator of oxidative degradation.[1][8] While the reagent may still contain some active compound, using it will likely lead to lower yields, the formation of complex side products, and difficulty in purification. For experiments requiring high purity and reproducibility, it is strongly advised to discard the discolored reagent and use a fresh, properly stored batch.
Q4: How does the pH of the reaction medium affect the stability of this compound?
A4: The pH of the medium is a critical parameter. The hydrochloride salt is acidic. In many nucleophilic reactions, the free hydrazine base is the active species. Therefore, a base is often required to neutralize the HCl. However, extreme pH levels can catalyze degradation pathways.[10] Studies on similar hydrazine derivatives, like hydralazine hydrochloride, show maximum stability in the mildly acidic range (around pH 3.5), with degradation increasing in more acidic or basic conditions.[11] For reactions like hydrazone formation, a mildly acidic environment (pH 4-6) is often optimal to activate the carbonyl component without significantly degrading the hydrazine.[12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical approach to resolving them.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Yield | 1. Reagent Decomposition: The starting material degraded prior to or during the reaction. | • Verify Reagent Integrity: Use a fresh bottle of this compound. Avoid using material that is discolored or has been stored improperly. • Implement Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative degradation.[2][13] |
| 2. Low Intrinsic Reactivity: Insufficiently harsh conditions for the deactivated hydrazine.[4] | • Optimize Catalyst: For reactions like the Fischer indole synthesis, a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent) may be required over milder acids.[4] • Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition. | |
| Reaction Mixture Turns Dark Brown/Black | Oxidative Degradation: The hydrazine moiety is being oxidized by atmospheric oxygen or oxidizing agents. | • Degas Solvents: Prior to use, thoroughly degas all solvents by sparging with nitrogen or argon for 15-30 minutes. • Strict Inert Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.[3][13] |
| Formation of Multiple Unidentified Byproducts | 1. Hydrolysis: The reagent was exposed to water, leading to hydrolysis products that participate in side reactions.[3] | • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. • Dry Glassware Meticulously: Oven-dry all glassware at >120°C for several hours and assemble it while hot, cooling under a stream of inert gas.[3] |
| 2. Thermal Decomposition: The reaction temperature is too high, causing the molecule to fragment.[1][14] | • Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate. Monitor progress closely via TLC or LC-MS. | |
| Inconsistent Results Between Batches | Variable Reagent Quality: Inconsistent handling and storage practices are leading to different levels of degradation between experiments. | • Standardize Procedures: Implement a strict, standardized protocol for storing, handling, and dispensing the reagent for all users in the lab. • Use Fresh Solutions: If making a stock solution, prepare it fresh before each use, as stability in solution can be poor.[15] |
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and solving low-yield reactions involving this compound.
Caption: Logical workflow for troubleshooting low-yield reactions.
Key Decomposition Pathways
Understanding the likely degradation pathways is essential for designing effective preventative measures.
References
- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Cas 17672-26-3,this compound | lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: TLC Monitoring of Reactions Involving 3-Cyanophenylhydrazine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Cyanophenylhydrazine hydrochloride in their synthetic workflows. As a versatile reagent, particularly in the synthesis of heterocyclic compounds like indoles and pyrazoles, effective reaction monitoring is crucial for optimizing yields and ensuring purity. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Navigating Common TLC Issues
This section addresses common problems observed during the TLC monitoring of reactions with this compound, offering potential causes and actionable solutions.
Problem 1: Streaking of the Starting Material or Product Spots
Streaking is a frequent issue when working with polar and ionizable compounds like hydrazine hydrochlorides. It manifests as a continuous smear rather than a compact spot on the TLC plate, making it difficult to determine the Rf value and assess reaction progress.
-
Potential Cause 1: Strong Interaction with the Stationary Phase. this compound is a polar, basic compound that can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[1]
-
Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-2.0% triethylamine (TEA) or a few drops of ammonia to the eluting solvent can neutralize the acidic sites on the silica gel, resulting in more defined spots.[2]
-
-
Potential Cause 2: Sample Overloading. Applying too much of the reaction mixture to the TLC plate can saturate the stationary phase, causing the spot to streak.[3][4]
-
Solution: Dilute your reaction aliquot with a suitable solvent (e.g., the reaction solvent or another solvent in which your compounds are soluble) before spotting it on the TLC plate. It is always better to spot a smaller, more concentrated sample multiple times in the same location, allowing the solvent to dry between applications, than to apply a large, single spot.[2][3]
-
-
Potential Cause 3: Inappropriate Spotting Solvent. If the sample is dissolved in a very polar solvent for spotting, it can lead to a ring-like or streaky appearance as the initial spot spreads.
-
Solution: If possible, dissolve your sample in a less polar solvent for spotting. If the reaction solvent is highly polar (e.g., DMF, DMSO), after spotting, you can place the TLC plate under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[5]
-
Problem 2: Poor Separation Between Starting Material and Product (Similar Rf Values)
In many reactions, the product may have a polarity that is very similar to the starting this compound, resulting in overlapping spots on the TLC plate.
-
Potential Cause: Suboptimal Mobile Phase Polarity. The chosen solvent system may not have the right polarity to effectively differentiate between your compounds.[3]
-
Solution: A systematic approach to optimizing the mobile phase is necessary. Start with a common solvent system like a 1:1 mixture of hexane and ethyl acetate and adjust the ratio based on the initial result.[3] If the spots are too high on the plate (high Rf), the eluent is too polar; decrease the proportion of the more polar solvent. If the spots remain at the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[2] For highly polar compounds, consider using a more polar solvent system, such as a mixture of dichloromethane and methanol.[6]
-
Workflow for Optimizing Solvent Systems:
Caption: Workflow for mobile phase optimization in TLC.
-
Problem 3: No Visible Spots on the TLC Plate
After developing the TLC plate, you may find that no spots are visible under UV light or after staining.
-
Potential Cause 1: Compound is Not UV-Active. While the phenyl and cyano groups in this compound provide some UV absorbance, the concentration might be too low, or the product may not be UV-active.[6][7]
-
Potential Cause 2: Sample Concentration is Too Low. The amount of material spotted on the plate may be below the detection limit of your visualization method.[2][3]
-
Potential Cause 3: Solvent Level in the Developing Chamber is Too High. If the solvent level is above the baseline where the sample is spotted, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[3]
-
Solution: Always ensure the solvent level in the developing chamber is below the spotted baseline on your TLC plate.
-
Problem 4: The Reaction Appears Complete on TLC, but the Isolated Yield is Low
The TLC may indicate the complete consumption of the starting material, yet the final product yield is disappointing.
-
Potential Cause: Compound Degradation on Silica Gel. this compound or the product might be unstable on the acidic silica gel, leading to decomposition during the TLC run or during column chromatography purification.[5]
-
Solution: To check for stability, you can run a 2D TLC. Spot the compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear below the diagonal.[5] If instability is confirmed, consider using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a base like triethylamine before use in column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of a reaction involving this compound?
A good starting point for a reaction involving a polar compound like this compound is a mixture of a non-polar and a polar solvent, such as 7:3 hexane:ethyl acetate.[9] Depending on the polarity of the product, you may need to increase the polarity by using a higher ratio of ethyl acetate or by adding a more polar solvent like methanol to dichloromethane.[6]
Q2: How can I visualize this compound and its products on a TLC plate?
This compound contains a chromophore and should be visible under short-wave (254 nm) UV light, appearing as a dark spot on a fluorescent background.[6][7] However, for more sensitive or non-UV active products, chemical staining is recommended. Potassium permanganate (KMnO4) stain is a good choice as it reacts with the oxidizable hydrazine moiety.[6][8] An iodine chamber is also a viable, non-destructive staining method.[1][8]
Q3: My starting material, this compound, always stays at the baseline. What should I do?
This indicates that the mobile phase is not polar enough to move the highly polar starting material. You need to increase the polarity of your eluent. You can do this by increasing the proportion of the polar solvent in your mixture (e.g., from 10% methanol in dichloromethane to 20%) or by adding a small amount of a very polar solvent like acetic acid or triethylamine, which can also improve spot shape.[5]
Q4: How do I use a co-spot when monitoring my reaction?
A co-spot is a crucial tool for confirming the identity of spots on a TLC plate. On the baseline of your plate, you should have three lanes:
-
Starting Material (SM): A spot of your pure this compound.
-
Co-spot (Co): A spot of the starting material with the reaction mixture spotted directly on top of it.
-
Reaction Mixture (Rxn): A spot of your reaction aliquot.
By comparing the lanes after development, you can confidently identify the starting material in the reaction mixture. If the starting material and product have very similar Rf values, the co-spot will often appear elongated or as a single, slightly misshapen spot, indicating the presence of two compounds.[5]
Caption: Example of a TLC plate with a co-spot.
Q5: The Rf values for my spots are not consistent between different runs. Why is this happening?
Inconsistencies in Rf values can arise from several factors:
-
Changes in the mobile phase composition: Even small variations in the solvent mixture can affect Rf values. Always use freshly prepared mobile phase.[3]
-
Uneven solvent front: If the solvent front runs unevenly, it will lead to inaccurate Rf calculations. This can be caused by a damaged TLC plate or the plate touching the sides of the chamber.[2][3]
-
Temperature fluctuations: Chromatography is sensitive to temperature. Try to run your TLCs under consistent temperature conditions.
-
Chamber saturation: Ensure the developing chamber is properly saturated with the solvent vapors by placing a piece of filter paper inside. This helps to maintain a consistent mobile phase composition as it moves up the plate.
By understanding the principles of chromatography and the specific properties of this compound, you can effectively utilize TLC to monitor your reactions and troubleshoot any issues that may arise.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of 3-Cyanophenylhydrazine Hydrochloride
In the landscape of pharmaceutical development and scientific research, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of efficacy, safety, and reproducibility. 3-Cyanophenylhydrazine hydrochloride is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the rigorous validation of its purity is of paramount importance. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Purity Validation
The presence of impurities in this compound can have significant downstream consequences, potentially leading to the formation of undesired side products, reduced yield, and the introduction of toxicologically harmful substances into the final API. Common impurities may arise from the synthetic route, such as unreacted starting materials (e.g., 3-aminobenzonitrile), positional isomers (e.g., 2- and 4-cyanophenylhydrazine hydrochloride), or by-products of side reactions. Therefore, a robust analytical method must be specific, sensitive, and accurate to detect and quantify these potential contaminants. The validation of such methods is governed by the International Council for Harmonisation (ICH) Q2(R1) guideline, which ensures the reliability and suitability of the analytical procedure for its intended purpose[1][2][3].
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method for purity validation is a critical decision, balancing the need for specificity and sensitivity with practical considerations such as sample throughput and instrumentation availability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of hydrazine compounds[1]. However, traditional methods like titration and spectrophotometry can also play a role, particularly in orthogonal testing strategies.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) stands as the gold standard for the purity analysis of phenylhydrazine derivatives. Its strength lies in its ability to separate the target analyte from closely related impurities with high resolution.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the most common choice, offering excellent hydrophobic retention for the phenyl ring of 3-Cyanophenylhydrazine.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the analyte and any ionizable impurities, thereby ensuring reproducible retention times. The organic modifier is adjusted to control the elution strength.
-
Detection: UV detection is widely employed due to the chromophoric nature of the phenylhydrazine moiety. The selection of the detection wavelength is critical for achieving optimal sensitivity for both the main component and potential impurities.
Gas Chromatography (GC)
GC can be a powerful tool for analyzing volatile impurities or for the main compound after derivatization.
Causality Behind Experimental Choices:
-
Derivatization: Due to the polar nature and thermal lability of hydrazines, direct injection into a GC system can lead to poor peak shape and degradation. Derivatization, for instance, by reaction with a ketone like acetone to form a more volatile hydrazone, is often necessary[4].
-
Column: A non-polar or medium-polarity column is typically used for the separation of the derivatized analytes.
-
Detector: A Flame Ionization Detector (FID) is a common choice for its robustness and wide linear range. For higher sensitivity and specificity, a Nitrogen-Phosphorus Detector (NPD) can be employed.
Titrimetric and Spectrophotometric Methods
While less specific than chromatographic techniques, titrimetric and spectrophotometric methods can be valuable for assaying the bulk purity of this compound.
-
Titrimetry: Acid-base titration can be used to determine the hydrochloride content, providing an overall measure of the salt's purity. Redox titrations, for example with potassium iodate, can quantify the hydrazine moiety. These methods are generally simple and cost-effective but lack the ability to separate and quantify individual impurities.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for a simple purity check by measuring the absorbance at a specific wavelength. For quantitative analysis of hydrazine-containing compounds, derivatization with a chromogenic agent like p-dimethylaminobenzaldehyde can be employed to form a colored product that is then measured.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of the primary analytical methods for the purity validation of this compound. The data for HPLC is based on validated methods for closely related phenylhydrazine derivatives, providing a representative example of expected performance[1].
| Parameter | High-Performance Liquid Chromatography (RP-HPLC) | Gas Chromatography (GC) (with Derivatization) | Titrimetry | Spectrophotometry (with Derivatization) |
| Specificity | High (can separate positional isomers and related impurities) | High (good separation of volatile derivatives) | Low (assays the bulk material) | Moderate (potential for interference from other absorbing species) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 1% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (pg/mL range) | High (mg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low (pg/mL range) | High (mg/mL range) | Moderate (µg/mL range) |
| Linearity (r²) | > 0.999 | > 0.998 | N/A | > 0.995 |
Experimental Protocols
A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. The following detailed methodologies are designed to be robust and reproducible.
Workflow for HPLC Method Validation
The logical flow of validating an analytical method for this compound, in accordance with ICH Q2(R1) principles, is depicted below.
Caption: Logical workflow for the validation of an HPLC method.
Representative RP-HPLC Method for Purity Determination
This protocol is adapted from established methods for similar phenylhydrazine compounds and serves as a robust starting point for the analysis of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 10 min; then ramp to 50% B over 5 min.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method.
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a concentration similar to the standard solution.
Validation Procedure (abbreviated):
-
Specificity: Analyze blank samples (diluent), and samples spiked with potential impurities (e.g., 3-aminobenzonitrile, 2- and 4-cyanophenylhydrazine hydrochloride) to demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area response against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day or with a different analyst.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase pH, flow rate, and column temperature to assess the method's reliability.
Synthesis and Potential Impurity Profile
Understanding the synthetic pathway is crucial for identifying potential impurities that need to be monitored. This compound is typically synthesized from 3-aminobenzonitrile via a diazotization reaction followed by reduction.
Caption: Synthetic route and potential impurities of 3-Cyanophenylhydrazine HCl.
Conclusion
The validation of the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While RP-HPLC is the method of choice due to its high specificity and sensitivity, a comprehensive analytical strategy may involve orthogonal methods like GC, titration, or spectrophotometry for a more complete purity profile. The protocols and comparative data presented in this guide, grounded in the principles of the ICH Q2(R1) guideline, provide a solid framework for developing and validating robust analytical methods for this important pharmaceutical intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 3. Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
A Senior Application Scientist's Guide to the HPLC Analysis of 3-Cyanophenylhydrazine Hydrochloride and Its Derivatives
For researchers, scientists, and drug development professionals, the precise and accurate analysis of synthetic intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Cyanophenylhydrazine hydrochloride and its derivatives are a class of compounds frequently employed as key building blocks in the synthesis of various pharmaceuticals, notably in the construction of indole rings via Fischer indole synthesis. However, their classification as potential genotoxic impurities (PGIs) necessitates the development of highly sensitive and robust analytical methods to monitor their presence at trace levels.[1]
This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) based methods for the analysis of this compound and its derivatives. We will delve into the rationale behind various analytical strategies, present comparative experimental data, and provide a detailed, field-proven protocol that ensures both scientific integrity and regulatory compliance.
The Analytical Challenge: Why Phenylhydrazines Require Specialized HPLC Methods
The primary challenge in the analysis of this compound and its derivatives lies in their inherent chemical properties. Many of these compounds lack a strong native chromophore, leading to poor ultraviolet (UV) absorption and, consequently, low sensitivity when using standard HPLC-UV detection.[2] This is particularly problematic when detecting these substances as impurities at parts-per-million (ppm) levels, as required by regulatory bodies like the International Council for Harmonisation (ICH).[3]
Furthermore, the high polarity of the hydrazine moiety can result in poor retention on traditional reversed-phase (RP) HPLC columns, leading to co-elution with the solvent front or other polar matrix components. To overcome these challenges, two primary analytical strategies have emerged: direct HPLC-UV analysis under optimized conditions and, more commonly, pre-column derivatization to enhance detectability.
Methodological Comparison: Direct Injection vs. Pre-Column Derivatization
The choice between a direct injection HPLC method and one involving pre-column derivatization is a critical decision in method development. This choice is dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Direct Injection RP-HPLC: This approach is simpler and faster as it omits the derivatization step. However, it often requires a highly efficient column and a mobile phase meticulously optimized for the retention and separation of these polar compounds. The sensitivity of this method can be a limiting factor, especially for trace-level quantification of genotoxic impurities.
Pre-Column Derivatization HPLC: This strategy involves reacting the hydrazine moiety with a derivatizing agent to form a new compound (a hydrazone) with significantly improved chromatographic and detection properties.[2] This is the preferred method for trace analysis as it offers several advantages:
-
Enhanced UV Absorbance: Derivatizing agents are chosen for their strong chromophores, which, when attached to the phenylhydrazine molecule, dramatically increase the molar absorptivity and thus the sensitivity of UV detection.
-
Wavelength Shifting: The derivatization reaction can shift the maximum absorption wavelength (λmax) to a region with less interference from the sample matrix, improving the selectivity of the method.[2]
-
Improved Chromatography: The resulting hydrazone is typically less polar than the parent hydrazine, leading to better retention and peak shape on reversed-phase columns.
The following table provides a comparative overview of these two approaches:
| Feature | Direct Injection RP-HPLC | Pre-Column Derivatization HPLC |
| Sample Preparation | Simple dissolution | Additional derivatization step required |
| Analysis Time | Faster per sample | Slower due to reaction time |
| Sensitivity | Lower, may not be suitable for trace analysis | High, suitable for ppm and sub-ppm levels |
| Selectivity | Prone to matrix interference | High, less matrix interference |
| Method Development | Can be challenging to achieve adequate retention | Derivatization reaction needs optimization |
| Applicability | Purity assays of the main component | Trace impurity analysis, genotoxicity studies |
Comparative Analysis of HPLC Methods for Phenylhydrazine Derivatives
Several RP-HPLC methods have been developed for the analysis of phenylhydrazine and its substituted derivatives. The choice of stationary phase, mobile phase composition, and detector are critical for achieving the desired separation and sensitivity. Below is a comparison of different methodologies that can be adapted for the analysis of this compound.
| Parameter | Method 1 (Chlorophenylhydrazine Isomers)[4][5] | Method 2 (Phenylhydrazine with Derivatization) | Method 3 (LC-MS/MS for Genotoxic Impurities)[3] |
| Stationary Phase | Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm) | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Symmetry C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Disodium hydrogen phosphate (pH 8.7) | 0.1% Phosphoric acid in water | 5.0 mM Ammonium acetate |
| Mobile Phase B | Acetonitrile:Methanol (1:1) | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic or Gradient | Isocratic |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection | UV-PDA | UV-Vis (after derivatization) | Tandem Mass Spectrometry (MS/MS) |
| Derivatizing Agent | None | e.g., Salicylaldehyde, 4-Nitrobenzaldehyde | None (direct detection by MS) |
| LOD/LOQ | ~0.02-0.04% | ppm to sub-ppm levels | 0.02 ppm / 0.06 ppm |
Causality Behind Experimental Choices:
-
Stationary Phase: C18 columns are the workhorses of reversed-phase chromatography, offering excellent hydrophobicity for the retention of a wide range of organic molecules. The choice of a specific brand and model, such as the Waters X-Bridge, is often based on its pH stability and peak shape performance for basic compounds like hydrazines.[4][5]
-
Mobile Phase: The use of a buffer, such as phosphate or ammonium acetate, is crucial for controlling the pH of the mobile phase and ensuring consistent ionization of the analytes, which in turn leads to reproducible retention times and good peak shapes. Acetonitrile and methanol are common organic modifiers used to control the elution strength.
-
Detection: While UV-PDA offers versatility in monitoring multiple wavelengths, its sensitivity for underivatized phenylhydrazines can be limited. Pre-column derivatization followed by UV-Vis detection significantly enhances sensitivity. For the utmost in sensitivity and selectivity, especially for confirming the identity of trace-level genotoxic impurities, tandem mass spectrometry (LC-MS/MS) is the gold standard.[3]
Recommended Experimental Protocol: A Validated RP-HPLC Method for Phenylhydrazine Derivatives
This protocol is adapted from a validated method for the analysis of substituted chlorophenylhydrazine isomers and is a robust starting point for the analysis of this compound and its derivatives.[4][5]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) detector.
-
Waters X-Bridge C18 column (250 mm x 4.6 mm, 3.5 µm) or equivalent.
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Disodium hydrogen phosphate, pH adjusted to 8.7 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 70 30 30.0 60 40 40.0 40 60 50.0 70 30 | 60.0 | 70 | 30 |
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.
5. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The theoretical plates for the main peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
Self-Validating System: This protocol incorporates a system suitability test, which is a critical component of a self-validating system. By ensuring that the chromatographic system is performing optimally before analyzing any samples, the reliability of the generated data is significantly enhanced. The gradient elution program is designed to provide adequate separation of the main component from potential impurities with varying polarities.
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making involved, the following diagrams are provided.
Caption: A typical workflow for the HPLC analysis of this compound.
Caption: Decision tree for selecting an appropriate HPLC method for phenylhydrazine analysis.
Conclusion
The HPLC analysis of this compound and its derivatives is a critical aspect of quality control in the pharmaceutical industry. While direct RP-HPLC methods can be employed for purity assessments, the need for high sensitivity in the detection of these potential genotoxic impurities often necessitates the use of pre-column derivatization or more advanced techniques like LC-MS/MS. The choice of method should be guided by the specific analytical requirements, with a strong emphasis on method validation to ensure data integrity. The protocol and comparative data presented in this guide provide a solid foundation for developing and implementing a robust and reliable analytical method for this important class of compounds.
References
A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 3-Cyanophenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] The selection of reagents for its synthesis is a critical decision that profoundly impacts reaction efficiency, yield, functional group tolerance, and overall strategic success. While 3-cyanophenylhydrazine hydrochloride is a valuable reagent for introducing a synthetically versatile cyano group via the classic Fischer indole synthesis, a comprehensive understanding of its alternatives is essential for optimizing synthetic routes.
This guide provides an in-depth, objective comparison of alternative reagents and methodologies to this compound. We will dissect the performance of various substituted phenylhydrazines within the Fischer synthesis framework and explore entirely different synthetic paradigms that offer unique advantages in accessing the privileged indole nucleus.
The Fischer Indole Synthesis: A Mechanistic Cornerstone
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely utilized methods for constructing indoles.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[5][6] Understanding its mechanism, first proposed by Robinson, is key to appreciating the influence of substituents on the phenylhydrazine ring.[3][7]
The reaction proceeds through several key stages:
-
Phenylhydrazone Formation : An acid-catalyzed condensation between the phenylhydrazine and a carbonyl compound.
-
Tautomerization : The phenylhydrazone isomerizes to the more reactive ene-hydrazine tautomer.
-
[3][3]-Sigmatropic Rearrangement : This is often the rate-determining step, where the protonated ene-hydrazine undergoes a concerted rearrangement to form a di-imine intermediate, breaking the N-N bond.[7]
-
Rearomatization & Cyclization : The intermediate rearomatizes, followed by an intramolecular attack to form a cyclic aminal.
-
Ammonia Elimination : Under acidic conditions, the aminal eliminates a molecule of ammonia to yield the final, energetically favored aromatic indole.[6][8]
Caption: The accepted mechanism of the Fischer indole synthesis.
Performance Comparison of Substituted Phenylhydrazines
The electronic nature of substituents on the phenylhydrazine ring critically influences the reaction's efficiency, particularly the rate-determining[3][3]-sigmatropic rearrangement.[7][9] Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) can impede it. The 3-cyano group is moderately electron-withdrawing.
The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis, providing a comparative overview of their yields under specified conditions.
| Phenylhydrazine Reagent | Substituent Effect | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-Cyanophenylhydrazine HCl | EWG (moderate) | 1,1-dimethoxy-6-chlorohexane | Ethanol/Water | 72 | 1.1 hours | 80 | [10] |
| Phenylhydrazine HCl | Neutral (Baseline) | Cyclohexanone | Acetic Acid | Reflux | 1 hour | 75-85 | [9] |
| p-Tolylhydrazine HCl | EDG (weak) | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | High | [3] |
| 4-Methoxyphenylhydrazine HCl | EDG (strong) | Cyclohexanone | Acetic Acid | Reflux | 1 hour | 80-95 | [9] |
| 4-Nitrophenylhydrazine HCl | EWG (strong) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 hours | 30 | [3][10] |
| 4-Nitrophenylhydrazine HCl | EWG (strong) | 2-Methylcyclohexanone | Acetic Acid | Reflux | Not Specified | High | [3][10] |
Key Scientific Insights:
-
Electron-Withdrawing Groups (EWGs) : The cyano group in 3- or 4-cyanophenylhydrazine is strongly electron-withdrawing. Despite this, good to excellent yields can be achieved, as shown in the synthesis of a 5-cyanoindole derivative (80% yield).[10] This demonstrates that with optimized conditions, these reagents are highly effective. The cyano group's value often lies in its utility as a synthetic handle for further transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine). In contrast, the strongly deactivating nitro group in 4-nitrophenylhydrazine can lead to significantly lower yields and require harsher conditions, although its success is highly dependent on the carbonyl partner.[3][10]
-
Electron-Donating Groups (EDGs) : Phenylhydrazines bearing EDGs, such as methyl (tolylhydrazine) or methoxy groups, generally provide higher yields under milder conditions.[3][9] This is consistent with the mechanistic understanding that EDGs can stabilize the electron-deficient transition state of the[3][3]-sigmatropic rearrangement, thereby accelerating the reaction.[9]
Modern Alternatives to Phenylhydrazine Reagents
While the Fischer synthesis is a powerful tool, modern organic synthesis has produced several alternative strategies that avoid the pre-formation or direct use of potentially unstable phenylhydrazine precursors. These methods offer different strategic approaches, often with improved functional group tolerance and regioselectivity.
The Buchwald-Hartwig Modification
This approach integrates the power of palladium catalysis with the Fischer synthesis. Instead of starting with a phenylhydrazine, the reaction begins with a more stable and readily available aryl bromide or iodide. A Pd-catalyzed cross-coupling reaction with a hydrazone (like benzophenone hydrazone) forms the necessary N-arylhydrazone intermediate in situ, which can then undergo the classic Fischer cyclization.[4][11][12] This method broadens the scope of accessible indoles from a wider range of aryl halide starting materials.[13]
The Larock Indole Synthesis
The Larock synthesis is a versatile palladium-catalyzed method for preparing 2,3-disubstituted indoles.[10] It involves the reaction of an o-haloaniline (e.g., o-iodoaniline) with a disubstituted alkyne. This powerful reaction forms both the C2-C3 and N-C2 bonds in a single step, offering a convergent and efficient route that completely bypasses the need for hydrazines.
The Leimgruber-Batcho Indole Synthesis
This two-step synthesis is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions. It begins with an o-nitrotoluene, which is first condensed with a dimethylformamide acetal to form an enamine.[10] The second step is a reductive cyclization of the enamine, typically using a reducing agent like Raney Nickel and hydrazine or catalytic hydrogenation, to form the indole ring.[10][14]
The Madelung Indole Synthesis
The Madelung synthesis involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[10] This method is effective for producing indoles with alkyl or aryl groups at the 2-position. The requirement of a strong base and high temperatures can limit its functional group tolerance, but it provides a distinct retrosynthetic pathway from readily available toluidine derivatives.
The following table compares these alternative methodologies.
| Synthesis Method | Starting Materials | Product Type | General Conditions | Key Advantages |
| Larock Synthesis | o-Haloaniline, Disubstituted Alkyne | 2,3-Disubstituted Indoles | Pd catalyst (e.g., Pd(OAc)₂), Base, ~100°C | High convergence, avoids hydrazines, good scope.[10] |
| Leimgruber-Batcho | o-Nitrotoluene, DMF-acetal | N-H Indoles (often C2/C3 unsubstituted) | Two steps: 1. Enamine formation 2. Reductive cyclization | Access to parent indole, mild reduction step.[10] |
| Madelung Synthesis | N-Acyl-o-toluidine | 2-Substituted Indoles | Strong base (e.g., NaOEt), High temp (200-400°C) | Different retrosynthetic path, good for 2-alkyl/aryl indoles.[10] |
| Buchwald Modification | Aryl Halide, Hydrazone | Substituted Indoles | Pd catalyst, Base; followed by acid cyclization | Avoids handling arylhydrazines, broad scope from aryl halides.[4][11] |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for key syntheses are provided below.
Protocol 1: Fischer Indole Synthesis with 4-Cyanophenylhydrazine HCl
-
Materials : 4-Cyanophenylhydrazine Hydrochloride, 1,1-dimethoxy-6-chlorohexane, Ethanol, Water.
-
Procedure :
-
In a reaction vessel, dissolve 1,1-dimethoxy-6-chlorohexane in a mixture of ethanol and water. Heat the solution to 72°C.
-
Separately, dissolve 1.0 equivalent of 4-Cyanophenylhydrazine Hydrochloride in ethanol and water.
-
Slowly add the phenylhydrazine solution dropwise to the heated carbonyl solution, maintaining the temperature at 72°C.
-
After the addition is complete, hold the reaction at 72°C for approximately 1.1 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature to precipitate the solid product.
-
Collect the 3-(4-Chlorobutyl)-5-cyanoindole product by suction filtration.[10]
-
Protocol 2: Larock Indole Synthesis
-
Materials : o-Iodoaniline, Disubstituted alkyne, Palladium(II) acetate (Pd(OAc)₂), Potassium carbonate (K₂CO₃), DMF.
-
Procedure :
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the o-iodoaniline (1.0 equiv.), the disubstituted alkyne (1.1-1.5 equiv.), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF as the solvent.
-
Heat the mixture to 100°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 2,3-disubstituted indole.[10]
-
Protocol 3: Leimgruber-Batcho Indole Synthesis
-
Step 1: Enamine Formation
-
In a flask under an inert atmosphere, combine the o-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine.
-
Heat the mixture and monitor the reaction progress by TLC.
-
Once complete, remove the solvent and excess reagents under reduced pressure to obtain the crude enamine intermediate.[10]
-
-
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as methanol or a THF/methanol mixture.
-
Carefully add Raney Nickel catalyst to the solution.
-
Add hydrazine hydrate dropwise while stirring at a controlled temperature (e.g., 50-60°C).
-
After the reaction is complete (monitored by TLC), cool the mixture and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue to obtain the final indole product.[10]
-
Strategic Reagent Selection
The choice of synthetic route is a multifactorial decision. The following workflow provides a logical framework for selecting an appropriate method based on common research and development goals.
Caption: A decision-making workflow for selecting an indole synthesis strategy.
Conclusion
This compound is a highly effective reagent for constructing cyano-substituted indoles via the Fischer synthesis, providing a valuable functional handle for further molecular elaboration in drug discovery. However, its performance, like that of other substituted phenylhydrazines, is governed by the electronic effects of the substituent. For syntheses where the cyano group is not a required feature, alternative reagents and methods offer significant advantages.
Electron-donating phenylhydrazines can offer higher yields under milder conditions for standard Fischer indolizations. For broader strategic flexibility, modern named reactions such as the Larock, Leimgruber-Batcho, and Madelung syntheses provide powerful, alternative retrosynthetic disconnections that bypass the use of hydrazine precursors altogether. The optimal choice ultimately depends on a careful analysis of the target structure, desired functional group tolerance, starting material availability, and overall project goals. A thorough understanding of these diverse methodologies empowers the modern chemist to design and execute the most efficient and effective synthesis of the desired indole target.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceinfo.com [scienceinfo.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indole Synthesis: Validating 3-Cyanophenylhydrazine Hydrochloride as a Versatile Reagent
This guide provides an in-depth analysis of indole synthesis, focusing on the validation and application of 3-Cyanophenylhydrazine hydrochloride. We will explore the renowned Fischer indole synthesis as our primary framework, offering a detailed experimental protocol, mechanistic insights, and a comparative assessment against alternative synthetic strategies. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of indole synthesis methodologies for their work.
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore. Notable drugs such as Sumatriptan (for migraines), Indomethacin (an anti-inflammatory), and Ondansetron (an antiemetic) feature the indole core, highlighting the persistent need for efficient and versatile methods for its synthesis.
The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and widely used methods for constructing the indole ring. The reaction's power lies in its simplicity: the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. However, the choice of the substituted phenylhydrazine is critical, as it directly dictates the substitution pattern on the final indole product. This guide focuses on the utility of this compound, a reagent that introduces a synthetically versatile cyano group onto the indole backbone.
The Fischer Indole Synthesis: Mechanism and Key Considerations
The classical Fischer indole synthesis proceeds through several key steps, which are crucial to understand for troubleshooting and optimization. The generally accepted mechanism involves the formation of a phenylhydrazone, followed by a-sigmatropic rearrangement and subsequent cyclization and aromatization.
Figure 1: Simplified mechanism of the Fischer Indole Synthesis.
Key Experimental Choices:
-
Catalyst: The choice of acid catalyst is paramount. Protic acids like HCl and H₂SO₄, Lewis acids such as ZnCl₂, BF₃·OEt₂, and solid acids like Amberlyst-15 or clays are commonly used. The catalyst's strength and the reaction medium can significantly influence reaction times and yields. Polyphosphoric acid (PPA) is often favored as it can act as both a catalyst and a solvent at elevated temperatures.
-
Solvent: The choice of solvent depends on the catalyst and the solubility of the reactants. Alcohols, toluene, and acetic acid are common choices. For higher temperatures, PPA or ionic liquids can be employed.
-
Temperature: The sigmatropic rearrangement step is typically the rate-determining step and often requires thermal energy. Reactions can range from room temperature to well over 150 °C.
Validation Protocol: Synthesis of 6-Cyano-2-methyl-1H-indole using this compound
This section provides a detailed, self-validating protocol for the synthesis of a cyano-substituted indole. The cyano group is a valuable functional handle, readily converted into amines, carboxylic acids, or tetrazoles, making this a strategic starting material for library synthesis.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of 6-Cyano-2-methyl-1H-indole.
Step-by-Step Methodology
Materials:
-
This compound (1.0 g, 5.89 mmol)
-
Acetone (0.41 mL, 5.59 mmol)
-
Polyphosphoric acid (PPA, ~10 g)
-
Deionized water
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Ethyl acetate (for TLC)
-
Hexanes (for TLC)
Procedure:
-
Hydrazone Formation (Optional but recommended for cleaner reactions): In a round-bottom flask, dissolve this compound in ethanol. Add a catalytic amount of acetic acid. Add acetone dropwise and stir at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC. The solvent can be removed under reduced pressure.
-
Cyclization: To a flask containing polyphosphoric acid (PPA), pre-heated to 80 °C in an oil bath, add the 3-cyanophenylhydrazone of acetone (or the this compound and acetone directly).
-
Reaction: Increase the temperature of the oil bath to 100-110 °C. Stir the viscous mixture vigorously for 1-2 hours. Monitor the reaction progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and running a TLC plate (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: After completion, carefully and slowly pour the hot reaction mixture onto a beaker filled with crushed ice (~50 g). This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: Stir the aqueous slurry until it is homogeneous. Slowly add 10 M NaOH solution until the pH is approximately 7-8. This will neutralize the acidic medium and ensure the product is in its free base form.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 6-Cyano-2-methyl-1H-indole as a crystalline solid.
Expected Results & Characterization
-
Yield: 75-85%
-
Appearance: Off-white to light brown crystalline solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.3 (s, 1H, NH), 7.8 (s, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 6.2 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃).
-
HRMS (ESI): Calculated for C₁₀H₈N₂ [M+H]⁺, found value should be within ± 5 ppm.
Comparative Analysis with Alternative Methods
The choice of synthetic route depends on the desired substitution pattern, substrate availability, and reaction scalability. Here, we compare the use of this compound against other common approaches.
Comparison with Other Substituted Phenylhydrazines
The primary advantage of using a pre-functionalized hydrazine is the direct installation of a desired substituent.
| Hydrazine Reagent | Ketone/Aldehyde | Resulting Indole | Key Advantages | Key Disadvantages |
| 3-Cyanophenylhydrazine HCl | Acetone | 6-Cyano-2-methyl-1H-indole | Introduces a versatile cyano handle for further modification. | The electron-withdrawing nature of the cyano group can sometimes require harsher reaction conditions. |
| 4-Methoxyphenylhydrazine HCl | Acetone | 5-Methoxy-2-methyl-1H-indole | The electron-donating methoxy group often accelerates the reaction. Good for building electron-rich indoles. | Methoxy group can be subject to cleavage under harsh acidic conditions. |
| Phenylhydrazine HCl (Unsubstituted) | Acetone | 2-Methyl-1H-indole | Inexpensive and readily available. Simple product. | Post-synthesis functionalization is required to introduce substituents, adding steps and potentially lowering overall yield. |
| 4-Nitrophenylhydrazine HCl | Acetone | 5-Nitro-2-methyl-1H-indole | The nitro group is a strong deactivating group, useful for certain electronic properties or as a precursor to an amine. | Reaction is often sluggish and requires forcing conditions. Nitro compounds can be hazardous. |
Comparison with Other Named Indole Syntheses
While the Fischer synthesis is a workhorse, other methods offer unique advantages for specific substitution patterns.
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline. It is particularly useful for synthesizing 2-arylindoles. However, the use of excess aniline can complicate purification, and the reaction conditions are often harsh.
-
Reissert Indole Synthesis: This synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. It provides a reliable route to indoles bearing a carboxylic acid group at the 2-position. The primary limitation is the requirement for a methyl group ortho to the nitro group on the starting material.
-
Leimgruber-Batcho Indole Synthesis: A two-step procedure that is particularly mild and high-yielding, making it suitable for complex and sensitive substrates. It was famously used in the synthesis of Sumatriptan. It is often preferred in industrial settings for its reliability.
Conclusion
The validation of this compound in the Fischer indole synthesis demonstrates its utility as a powerful reagent for creating functionalized indole scaffolds. The direct introduction of a cyano group provides a strategic advantage for medicinal chemists engaged in structure-activity relationship (SAR) studies and library development. While alternative methods like the Bischler-Möhlau and Reissert syntheses have their specific applications, the operational simplicity, broad substrate scope, and predictability of the Fischer indole synthesis, particularly with strategically chosen hydrazines, ensure its continued prominence in both academic and industrial research. The protocol detailed herein offers a robust and reproducible method for accessing 6-cyanoindoles, serving as a valuable starting point for further chemical exploration.
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Indoles: A Comparative Analysis of HPLC and NMR Techniques
(Part 1 of 2)
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. Its prevalence demands robust and reliable methods for synthesis and, critically, for the verification of purity and structural integrity of the final compounds. In drug development, even minute impurities can lead to significant alterations in pharmacological activity, toxicity, or stability, making rigorous analytical characterization a non-negotiable aspect of the synthetic workflow.
This guide provides an in-depth comparison of two gold-standard analytical techniques for the assessment of synthesized indoles: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple procedural overview, delving into the causality behind experimental choices, offering field-proven insights, and presenting a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish best practices for the quality control of indole derivatives.
We will explore a practical case study: the Fischer indole synthesis of 2-phenylindole, a common precursor in organic synthesis. Through this example, we will illustrate the complementary nature of HPLC and NMR, demonstrating how their combined use provides a comprehensive picture of sample purity and identity.
The Synthetic Challenge: Fischer Indole Synthesis of 2-Phenylindole
The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone, in the presence of an acid catalyst.[1][2][3] While widely used, it is not without its potential pitfalls, which can lead to the formation of various impurities.[4]
Reaction Scheme: Phenylhydrazine + Acetophenone --(Acid Catalyst, Heat)--> 2-Phenylindole
Potential Impurities:
-
Unreacted Starting Materials: Residual phenylhydrazine and acetophenone.[1]
-
Side-Products: Phenylhydrazone intermediate, isomeric indoles, and polymeric byproducts.[4]
-
Catalyst Residues: Traces of the acid catalyst.
Understanding these potential impurities is crucial for developing appropriate analytical methods to detect and quantify them.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Reverse-phase HPLC (RP-HPLC) is an indispensable tool for assessing the purity of organic compounds.[5] Its high resolving power allows for the separation of the main compound from closely related impurities, and with appropriate calibration, it can provide precise quantification.[6][7][8]
The "Why" Behind the Method:
We choose RP-HPLC because indole and its likely impurities possess a range of polarities. The nonpolar stationary phase (typically C18) and polar mobile phase allow for separation based on hydrophobicity.[9][10] More hydrophobic compounds will have a stronger affinity for the stationary phase and thus elute later.
Experimental Protocol: RP-HPLC Analysis of 2-Phenylindole
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized 2-phenylindole.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water. This ensures good solubility and compatibility with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). This is a versatile column suitable for a wide range of aromatic compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA). The TFA helps to sharpen peaks by minimizing tailing.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: A gradient is often preferred over isocratic elution to ensure good separation of both early and late-eluting impurities.
-
0-20 min: 30% B to 90% B
-
20-25 min: 90% B (hold)
-
25-30 min: 90% B to 30% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 225-280 nm. Indoles typically have strong absorbance in this range. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of each peak, aiding in peak identification.[11]
-
Injection Volume: 10 µL.
-
Data Interpretation and Purity Calculation:
The purity of the 2-phenylindole is typically determined by the area percentage method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Table 1: Hypothetical HPLC Data for Synthesized 2-Phenylindole
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 1.2 | Phenylhydrazine |
| 2 | 8.2 | 0.8 | Acetophenone |
| 3 | 15.6 | 97.5 | 2-Phenylindole |
| 4 | 18.1 | 0.5 | Unknown Impurity |
This data suggests a purity of 97.5% by HPLC. While this is a good initial assessment, it has limitations. Co-eluting impurities may be hidden under the main peak, and this method assumes that all compounds have the same response factor at the detection wavelength, which is not always the case.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority
NMR spectroscopy is unparalleled in its ability to provide detailed structural information about a molecule. For purity assessment, both ¹H and ¹³C NMR are invaluable.
The "Why" Behind the Method:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integration of a peak is directly proportional to the number of protons it represents, allowing for a quantitative assessment of purity against a known standard.[13][14]
-
¹³C NMR: Shows the number of different types of carbon atoms in a molecule. The presence of unexpected peaks can indicate impurities.[15][16]
Experimental Protocol: NMR Analysis of 2-Phenylindole
-
Sample Preparation:
-
Dissolve ~5-10 mg of the synthesized 2-phenylindole in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping solvent and analyte peaks.
-
Add a known amount of an internal standard (e.g., maleic acid) for quantitative NMR (qNMR) if precise quantification is required.[14]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Pay close attention to the chemical shifts (δ), coupling constants (J), and integration values.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Interpretation:
-
Structural Verification: Compare the obtained spectra with literature values for 2-phenylindole to confirm the identity of the main product.[17][18][19]
-
Impurity Detection: Look for small, unassigned peaks in both the ¹H and ¹³C spectra. The chemical shifts of these peaks can provide clues as to the identity of the impurities. For example, residual acetophenone would show a characteristic singlet for the methyl group around 2.6 ppm in the ¹H NMR spectrum.
-
Quantitative Analysis (qNMR): By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard of known concentration, the absolute purity can be determined.[20][21][22]
Table 2: Expected ¹H NMR Data for 2-Phenylindole in CDCl₃
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.28 | br s | 1H | N-H |
| 7.63 | d | 2H | Ar-H |
| 7.42 | t | 2H | Ar-H |
| 7.31 | t | 1H | Ar-H |
| 7.19 | m | 2H | Ar-H |
| 6.82 | s | 1H | C3-H |
The presence of peaks that do not correspond to this pattern would indicate impurities.
A Comparative Framework: HPLC vs. NMR
| Feature | HPLC | NMR |
| Primary Function | Separation and Quantification | Structural Elucidation and Quantification |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) |
| Resolution | Excellent for separating closely related compounds | Depends on field strength; can resolve subtle structural differences |
| Quantification | Relative (area %) or absolute (with calibration curve) | Absolute (with internal standard - qNMR)[14][20] |
| Impurity Identification | Tentative (based on retention time and UV spectra) | Definitive (based on detailed structural information) |
| Throughput | High | Lower |
| Cost (Instrument) | Lower | Higher |
| Solvent Consumption | High | Low |
Workflow for Comprehensive Purity Assessment
A robust workflow leverages the strengths of both techniques.
Caption: Integrated workflow for the purification and analysis of synthesized indoles.
This integrated approach ensures both the purity and the structural integrity of the synthesized indole. HPLC provides a rapid and sensitive screen for purity, guiding the decision to proceed with further analysis or purification. NMR serves as the ultimate arbiter of structure, confirming the identity of the desired product and providing invaluable clues for the identification of unknown impurities.
(Part 2 of 2)
Synergistic Power: Combining HPLC and NMR for Unambiguous Characterization
The true strength in analytical characterization lies not in choosing one technique over the other, but in their synergistic application. While HPLC may indicate a 99.5% pure sample by area percentage, NMR might reveal the presence of a structural isomer that co-elutes with the main peak. Conversely, NMR may show a clean spectrum for the major components, but HPLC could detect a highly UV-active impurity present at a very low concentration (e.g., <0.1%) that is not easily observed in the NMR spectrum.
Case Study Continued: Investigating the "Unknown Impurity"
Let's revisit the hypothetical HPLC data where an unknown impurity was detected at 18.1 minutes. To identify this, one could employ preparative HPLC to isolate the impurity, followed by NMR analysis. Alternatively, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can provide the molecular weight of the eluting peak, and LC-NMR can directly provide NMR data of the separated components.
Assuming we isolate the impurity and analyze it by ¹H NMR, we might find a different aromatic splitting pattern, suggesting it is an isomer of 2-phenylindole, such as 3-phenylindole, which could form under certain reaction conditions. This highlights the importance of using orthogonal analytical techniques for a complete purity profile.
Advanced and Complementary Techniques
For a truly comprehensive analysis, especially within a regulated drug development environment, other techniques can be employed:
-
Mass Spectrometry (MS): Provides accurate mass-to-charge ratio, confirming the molecular weight of the synthesized indole and any impurities. When coupled with HPLC (LC-MS), it's a powerful tool for impurity identification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (e.g., the N-H stretch in the indole ring).
-
Elemental Analysis: Determines the percentage composition of C, H, and N, providing an independent verification of the empirical formula.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Conclusion: A Multi-faceted Approach to Quality
The assessment of purity for synthesized indoles is not a one-size-fits-all process. A multi-pronged analytical strategy, with HPLC and NMR at its core, is essential for ensuring the quality, safety, and efficacy of these vital chemical entities. HPLC serves as the rapid, high-throughput quantitative tool, while NMR provides the definitive structural confirmation and a complementary quantitative method.
By understanding the principles behind these techniques and implementing a logical, self-validating workflow, researchers can have high confidence in the materials they advance through the drug discovery and development pipeline. This rigorous approach to analytical characterization is a fundamental pillar of scientific integrity and is indispensable for the successful translation of laboratory discoveries into impactful medicines.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Synthesis and Characterization of Impurities of Eletriptan and its HPLC Method Development and Validation | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to the Quantitative Analysis of Impurities in 3-Cyanophenylhydrazine Hydrochloride
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Cyanophenylhydrazine hydrochloride is a vital building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including novel enzyme inhibitors and therapeutic agents.[1] The purity of this intermediate is not merely a matter of quality control; it is a fundamental determinant of the safety and efficacy of the final drug product. Impurities, which can arise from starting materials, synthetic by-products, or degradation, can have unintended pharmacological or toxicological effects.
Therefore, rigorous analytical oversight is mandated by regulatory bodies worldwide. This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of impurities in this compound. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and validate the most appropriate analytical method for their specific needs, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2]
Profiling Potential Impurities: Understanding the Synthetic Landscape
Effective impurity analysis begins with an understanding of what to look for. The synthesis of this compound typically involves the diazotization of 3-aminobenzonitrile followed by reduction. Potential impurities may include:
-
Positional Isomers: 2-Cyanophenylhydrazine and 4-Cyanophenylhydrazine, which are notoriously difficult to separate due to their similar physicochemical properties.[3]
-
Starting Material Carryover: Unreacted 3-aminobenzonitrile.
-
Related Substances: Other by-products formed during the synthesis.
-
Degradation Products: Compounds formed during storage or under stress conditions.
This guide will focus on methods capable of separating and quantifying these challenging analytes with high fidelity.
Method Comparison: High-Performance Liquid Chromatography vs. Gas Chromatography
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte and its potential impurities, primarily their volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC, particularly in its reverse-phase (RP-HPLC) mode, is exceptionally well-suited for separating non-volatile or thermally labile organic compounds like phenylhydrazine derivatives.[4][5][6] Its strength lies in its versatility and high resolving power for a wide range of polar and non-polar molecules.
-
Gas Chromatography (GC): GC is the premier technique for analyzing volatile and thermally stable compounds.[7] While this compound itself is not sufficiently volatile for direct GC analysis, this method becomes highly effective for detecting volatile impurities (e.g., residual solvents) or after a derivatization step that converts the non-volatile hydrazines into thermally stable, volatile analogues.[7][8][9]
The following sections provide detailed protocols and validation data for both an RP-HPLC and a derivatization-based GC method.
Experimental Protocol 1: Reverse-Phase HPLC (RP-HPLC) Method
This method is designed for the robust separation and quantification of this compound from its potential non-volatile impurities.
Causality Behind Choices:
-
Column: A C18 column is selected due to its excellent retention and separation capabilities for moderately polar aromatic compounds like cyanophenylhydrazines.[4]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer is used. The buffer controls the pH to ensure consistent ionization states of the analytes, while the gradient elution allows for the separation of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and the later-eluting main component are well-resolved.
-
Detection: UV detection at 230 nm is chosen as it represents a wavelength where the aromatic rings of the target compound and its likely impurities exhibit strong absorbance, providing good sensitivity.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM solution of potassium phosphate monobasic in water and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve ~10 mg of this compound reference standard in a 100 mL volumetric flask using the mobile phase as the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve ~25 mg of the test sample in a 25 mL volumetric flask using the mobile phase as the diluent.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify impurities based on their retention times relative to the main peak and the area of the external standard.
Experimental Protocol 2: Gas Chromatography with Derivatization (GC-FID)
This method is tailored for detecting trace levels of hydrazine or other volatile impurities that may not be amenable to HPLC. It requires a chemical derivatization step to make the target analytes suitable for GC.
Causality Behind Choices:
-
Derivatization: Hydrazines are polar and have low volatility, leading to poor chromatographic peak shape and thermal degradation in a hot GC inlet.[10] Reacting them with an aldehyde or ketone (e.g., acetone or pentafluorobenzaldehyde) forms a stable, more volatile hydrazone derivative that can be easily chromatographed.[8][9][11]
-
Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and general sensitivity to organic compounds, making it a reliable choice for quantification. For unequivocal identification, a Mass Spectrometer (MS) could be used.[10]
-
Headspace Injection: While not detailed in this protocol, headspace sampling could be an alternative to liquid injection, especially for residual solvents, minimizing matrix effects.
Step-by-Step Methodology:
-
Derivatizing Reagent: Prepare a 10% (v/v) solution of acetone in methanol.
-
Sample Derivatization:
-
Accurately weigh ~50 mg of the this compound sample into a 10 mL vial.
-
Add 2 mL of methanol to dissolve the sample.
-
Add 1 mL of the derivatizing reagent (acetone solution).
-
Add a small amount of a base (e.g., 50 µL of triethylamine) to neutralize the hydrochloride and facilitate the reaction.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
-
Analysis: Prepare a standard of the expected impurity derivative in the same manner. Inject the derivatized sample and quantify any impurity peaks against the prepared standard.
Method Validation and Performance Comparison
To be considered trustworthy and fit for purpose, any analytical method must be validated according to ICH Q2(R1) guidelines.[12][13] This process establishes the performance characteristics of the method through rigorous experimental testing.
The following table summarizes typical performance data for the two methods described, providing a direct comparison of their capabilities. The data is representative and illustrates the strengths of each technique.
| Validation Parameter | RP-HPLC Method | GC-FID Method (with Derivatization) | Rationale / Insight |
| Specificity | High. Excellent resolution of positional isomers and non-volatile by-products. | High for targeted volatile impurities. May have interference from other volatile components. | HPLC excels at separating structurally similar, non-volatile compounds. GC's specificity depends on the derivatization reaction and chromatographic separation. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over their respective ranges, a prerequisite for accurate quantification.[12] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | HPLC often shows slightly tighter recovery due to a simpler sample preparation process. The multi-step derivatization in GC can introduce more variability. |
| Precision (%RSD) | < 2.0% | < 5.0% | The higher precision (lower %RSD) of the HPLC method reflects its high degree of automation and fewer manual sample handling steps compared to the GC derivatization protocol. |
| Limit of Detection (LOD) | ~0.01% (for isomers) | ~5 ppm (for free hydrazine) | The limits are expressed differently to reflect the typical application. HPLC is sensitive for percentage-level impurities, while GC with derivatization can be optimized for trace (ppm) level analysis of specific volatile analytes. |
| Limit of Quantitation (LOQ) | ~0.03% (for isomers) | ~15 ppm (for free hydrazine) | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[3] |
| Robustness | High. Unaffected by small variations in mobile phase pH or column temperature. | Moderate. Sensitive to derivatization reaction time, temperature, and reagent concentration. | The HPLC method is generally more robust, whereas the GC method's performance is critically dependent on the consistency of the chemical derivatization step. |
Conclusion and Recommendations
Both RP-HPLC and GC-FID with derivatization are powerful, reliable techniques for the quantitative analysis of impurities in this compound. The choice of method is not a matter of one being universally "better," but rather which is most suitable for the intended purpose.
-
For comprehensive impurity profiling , including the detection of positional isomers, starting materials, and non-volatile by-products, RP-HPLC is the superior choice . Its high resolving power, precision, and robustness make it ideal for routine quality control and stability testing.
-
For the targeted analysis of trace volatile impurities , such as residual free hydrazine, GC-FID with derivatization is the recommended method . Its exceptional sensitivity for specific volatile analytes makes it an invaluable tool for ensuring compliance with strict safety limits for potentially genotoxic impurities.
In a comprehensive drug development program, these methods are not mutually exclusive but are complementary. A robust quality control strategy would leverage HPLC for general purity assessment and GC for monitoring specific, high-risk volatile impurities, ensuring the highest standards of product quality and patient safety.
References
- 1. This compound | 17672-26-3 [amp.chemicalbook.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. CN103698459A - Detecting method of free hydrazine in drug - Google Patents [patents.google.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Senior Application Scientist’s Guide to the Characterization of Byproducts in Reactions with 3-Cyanophenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, 3-cyanophenylhydrazine hydrochloride is a valuable reagent, primarily employed in the synthesis of indole and pyrazole scaffolds—core components of numerous therapeutic agents. However, the very reactivity that makes this compound useful also opens pathways to a variety of byproducts, including regioisomers, geometric isomers, and degradation products. The rigorous identification and characterization of these byproducts are not merely academic exercises; they are critical imperatives for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).
This guide provides a comparative analysis of the essential analytical techniques required for this task. We will move beyond simple procedural lists to explore the underlying causality of byproduct formation and the strategic rationale behind selecting the appropriate characterization methodologies.
Part 1: Understanding Byproduct Formation: Common Synthetic Pathways
The nature of the byproducts is intrinsically linked to the reaction mechanism. For 3-cyanophenylhydrazine, two primary reaction classes are of interest: the Fischer indole synthesis and pyrazole synthesis.
The Fischer Indole Synthesis: A Regioisomerism Challenge
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] The reaction proceeds via a phenylhydrazone intermediate, which undergoes a[3][3]-sigmatropic rearrangement to form the indole ring.[1]
With an unsymmetrically substituted starting hydrazine like 3-cyanophenylhydrazine, the use of an unsymmetrical ketone (e.g., 2-butanone) inevitably leads to the formation of two distinct regioisomeric indole products. The cyclization can occur on either side of the former C=N double bond of the hydrazone intermediate, yielding, in this case, both a 4-cyano and a 6-cyanoindole. Distinguishing between these isomers is a significant analytical challenge.
Caption: Mechanism of the Fischer Indole Synthesis leading to regioisomeric products.
Pyrazole Synthesis: Competing Condensation Pathways
Pyrazoles are typically synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] Similar to the Fischer indole synthesis, the use of an unsymmetrical 1,3-dicarbonyl with 3-cyanophenylhydrazine can result in two possible regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.
Caption: Regioisomer formation in pyrazole synthesis.
Part 2: A Comparative Guide to Analytical Characterization Techniques
No single technique can provide a complete picture of a reaction's byproduct profile. A multi-faceted, or orthogonal, approach is essential for robust characterization. The three pillars of this approach are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC (UV) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for separation and quantification of components in a mixture. High precision and robustness. | Provides limited structural information. Co-elution of impurities can occur. Requires reference standards for absolute identification. | Quantifying the purity of the main product and the relative abundance of byproducts. Routine quality control. |
| LC-MS | Couples the separation of HPLC with mass analysis, providing mass-to-charge (m/z) ratio of analytes. | Confirms the molecular weight of expected products and byproducts.[5] Enables identification of unexpected products. High sensitivity. | Isomers have identical molecular weights and are often indistinguishable by MS alone. Ionization efficiency can vary significantly between compounds. | Rapidly identifying components of a complex mixture by molecular weight. Detecting trace-level impurities.[6] |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, revealing the molecular structure. | The definitive technique for unambiguous structure elucidation and isomer differentiation.[7] Provides detailed information on atom connectivity. | Relatively low sensitivity compared to MS. Can be complex to interpret for mixtures. Requires higher sample concentrations. | Unambiguous identification of regioisomers and other structural isomers.[8] Complete structural characterization of isolated byproducts. |
Part 3: Experimental Protocols & Data Interpretation
Workflow for Byproduct Analysis
A systematic workflow ensures that all potential byproducts are detected, identified, and quantified.
Caption: A systematic workflow for byproduct identification and characterization.
Protocol: HPLC Method for Regioisomer Separation
Objective: To develop a reversed-phase HPLC method to separate the desired 6-cyanoindole product from its 4-cyanoindole regioisomeric byproduct.
-
Rationale: A C18 column is a robust starting point for hydrophobic aromatic compounds. A gradient elution is necessary because isomers often have very similar retention times. Acetonitrile is chosen for its low UV cutoff and compatibility with MS. Formic acid is used as a mobile phase modifier to improve peak shape by ensuring the analytes are in a consistent protonation state.[9]
Step-by-Step Methodology:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: Ramp linearly from 10% to 90% B
-
20-22 min: Hold at 90% B
-
22-23 min: Return to 10% B
-
23-28 min: Equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of 50:50 Acetonitrile:Water.
Protocol: NMR Analysis for Structural Elucidation
Objective: To unambiguously assign the structure of an isolated byproduct as either the 4-cyano or 6-cyanoindole isomer.
-
Rationale: While 1D ¹H NMR can provide initial clues, the overlapping signals in the aromatic region necessitate 2D NMR for definitive assignment. HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment, as it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the unambiguous placement of the cyano group relative to the protons on the benzene portion of the indole ring.[7][10]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[7] Filter the solution into a clean NMR tube.
-
Acquire ¹H Spectrum: Obtain a standard 1D proton spectrum to assess purity and identify all proton signals.
-
Acquire ¹³C Spectrum: Obtain a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
Acquire 2D COSY Spectrum: This experiment identifies proton-proton coupling networks (protons on adjacent carbons), helping to assign protons within the same spin system (e.g., the aromatic protons).
-
Acquire 2D HSQC Spectrum: This experiment correlates each proton with its directly attached carbon.
-
Acquire 2D HMBC Spectrum: This is the most critical experiment. Look for long-range correlations:
-
For the 6-cyano isomer: The H-7 proton should show an HMBC correlation to the carbon of the cyano group (C-6) and the carbon at position 5. The H-5 proton will show a correlation to C-4 and C-7.
-
For the 4-cyano isomer: The H-5 proton should show a correlation to the carbon of the cyano group (C-4) and the carbon at position 6. The H-7 proton will show no correlation to the cyano group.
-
Representative Data Summary
Case Study: Fischer Indole Synthesis with 3-cyanophenylhydrazine and 2-butanone.
Table 1: Hypothetical HPLC and LC-MS Data
| Peak | Retention Time (min) | Area % | [M+H]⁺ (m/z) | Proposed Identity |
|---|---|---|---|---|
| 1 | 14.2 | 85.3 | 185.09 | 6-Cyano-2,3-dimethylindole (Product) |
| 2 | 14.8 | 12.1 | 185.09 | 4-Cyano-2,3-dimethylindole (Byproduct) |
| 3 | 16.5 | 1.5 | 169.04 | Unreacted Hydrazone Intermediate |
| 4 | 18.1 | 1.1 | 369.17 | Dimeric Impurity |
Table 2: Key Distinguishing ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Expected δ for 6-Cyano Isomer | Expected δ for 4-Cyano Isomer | Rationale for Difference |
|---|---|---|---|
| H-4 | ~7.8 ppm (d) | - | The electron-withdrawing cyano group at C-6 has a minimal effect on H-4. |
| H-5 | ~7.2 ppm (dd) | ~7.5 ppm (dd) | H-5 is ortho to the electron-withdrawing cyano group in the 4-cyano isomer, causing a significant downfield shift. |
| H-7 | ~7.6 ppm (s) | ~7.3 ppm (d) | The cyano group at C-6 deshields the adjacent H-7 proton. In the 4-cyano isomer, H-7 is further away. |
Conclusion
The synthesis of complex heterocyclic molecules from this compound is a powerful tool in drug discovery and development. However, the potential for byproduct formation, particularly regioisomers, necessitates a rigorous and multi-faceted analytical approach. A strategic combination of high-resolution separation by HPLC, unambiguous mass identification by LC-MS, and definitive structural elucidation by NMR spectroscopy forms the gold standard for characterization. By understanding the reaction mechanisms and applying these orthogonal techniques with scientific rigor, researchers can ensure the quality and safety of their synthesized compounds, paving the way for successful drug development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chim.it [chim.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Senior Application Scientist's Guide to Benchmarking Indole Synthesis Methodologies
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, drug discovery, and materials science.[1] Its rigid structure and unique electronic properties make it a "privileged scaffold," a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[2][3] From the essential amino acid tryptophan to the potent anticancer agents vinblastine and vincristine, the indole core is nature's choice for imparting crucial biological activity. This prevalence has, for over a century, spurred the development of a rich and diverse portfolio of synthetic methodologies aimed at its construction.
For the modern researcher, navigating this landscape of synthetic options can be a formidable task. Classical, named reactions, while foundational, often come with limitations such as harsh reaction conditions and limited functional group tolerance. In contrast, modern transition-metal-catalyzed approaches offer milder conditions and broader substrate scope, but often at the cost of more expensive and sensitive reagents.[4]
This guide provides an in-depth, comparative analysis of the most prominent indole synthesis methodologies. We will move beyond a mere listing of reactions to provide a practical, field-proven perspective on their efficiency, scope, and limitations. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Classical Indole Syntheses: The Bedrock of Heterocyclic Chemistry
The classical methods for indole synthesis have been instrumental in the advancement of organic chemistry. Their continued use today is a testament to their robustness and utility in specific contexts.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[5][6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[7]
Underlying Chemical Principles and Causality: The reaction's success hinges on a critical[8][8]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone.[9] This rearrangement is thermodynamically driven by the formation of a stable aromatic indole ring. The choice of acid catalyst is crucial; Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃, are commonly employed to facilitate both the initial hydrazone formation and the subsequent cyclization.[5] The reaction temperature is also a key parameter, with higher temperatures often required to drive the rearrangement and cyclization to completion.
Experimental Protocol: Synthesis of 2-Phenylindole
This two-step protocol first involves the formation and isolation of acetophenone phenylhydrazone, followed by its cyclization.[10]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a suitable vessel, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and then cool the mixture in an ice bath.
-
Collect the crystalline product by filtration and wash with 25 mL of cold ethanol. The expected yield of acetophenone phenylhydrazone is 87-91%.
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become a liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for an additional 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
After cooling, transfer the solid mixture to a larger beaker and add 500 mL of water and 100 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Filter the crude 2-phenylindole, wash thoroughly with water, and then recrystallize from 95% ethanol. The expected yield is 72-80%.[10]
Advantages and Limitations:
-
Advantages: Wide applicability for the synthesis of 2- and/or 3-substituted indoles, readily available starting materials, and a vast body of literature.[5]
-
Limitations: Often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. The synthesis of the parent, unsubstituted indole is problematic.[7] The reaction can also suffer from poor regioselectivity with unsymmetrical ketones.
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[8][11]
Underlying Chemical Principles and Causality: The reaction begins with a base-catalyzed condensation of the acidic methyl group of the o-nitrotoluene with diethyl oxalate. The resulting o-nitrophenylpyruvate is then subjected to a reductive cyclization, typically using zinc in acetic acid, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated.[2][8]
Experimental Protocol: General Procedure for Reissert Indole Synthesis [10]
Step 1: Condensation
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium ethoxide in absolute ethanol.
-
Add the desired o-nitrotoluene to the ethoxide solution.
-
Add diethyl oxalate dropwise to the mixture with stirring.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and dilute acid to precipitate the ethyl o-nitrophenylpyruvate.
-
Collect the product by filtration and wash with water.
Step 2: Reductive Cyclization and Decarboxylation
-
Suspend the ethyl o-nitrophenylpyruvate in a mixture of acetic acid and water.
-
Add zinc dust portion-wise with vigorous stirring. The reaction is exothermic and may require external cooling.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
The resulting solution containing the indole-2-carboxylic acid can be heated to effect decarboxylation.
-
Extract the indole product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization.
Advantages and Limitations:
-
Advantages: Utilizes readily available starting materials and provides a route to indoles with a carboxylic acid handle at the 2-position, which can be useful for further functionalization.
-
Limitations: A multi-step process that can be lengthy. The use of strong reducing agents may not be compatible with all functional groups.
The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an aniline to produce a 2-arylindole.[11][12]
Underlying Chemical Principles and Causality: The mechanism is complex and can proceed through multiple pathways.[3] A likely pathway involves the initial formation of an α-anilino ketone, followed by reaction with a second molecule of aniline to form an intermediate that then undergoes an acid-catalyzed cyclization and aromatization.[12] The use of an excess of aniline is often necessary to drive the reaction to completion.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole [10]
Step 1: Synthesis of N-Phenacylaniline
-
Mix equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate.
-
Allow the solid-state reaction to proceed at room temperature for 3 hours.
Step 2: Microwave-Assisted Cyclization
-
Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation at 540 W for 45-60 seconds.
-
A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[10]
Advantages and Limitations:
-
Advantages: Provides a direct route to 2-arylindoles.
-
Limitations: Historically plagued by harsh conditions, low yields, and unpredictable regiochemistry.[12] Modern variations using microwave irradiation have improved efficiency.[13]
Modern Palladium-Catalyzed Indole Syntheses: A Paradigm Shift in Efficiency
The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis. These methods generally offer milder reaction conditions, broader functional group tolerance, and higher efficiency compared to their classical counterparts.[4]
The Larock Indole Synthesis
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[4][14]
Underlying Chemical Principles and Causality: The catalytic cycle is believed to involve the oxidative addition of the o-haloaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular C-N bond formation to generate the indole ring and regenerate the Pd(0) catalyst.[14] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and regioselectivity.
Experimental Protocol: General Procedure for Larock Indole Synthesis [10]
-
In a Schlenk tube under an inert atmosphere, combine the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture at 100°C for 6-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Advantages and Limitations:
-
Advantages: High regioselectivity, good functional group tolerance, and the ability to construct highly substituted indoles in a single step.[4]
-
Limitations: The cost of the palladium catalyst can be a consideration for large-scale synthesis. The reaction can be sensitive to the steric and electronic properties of the alkyne and aniline substrates.
The Heck Reaction in Indole Synthesis
The intramolecular Heck reaction provides an efficient route to indoles from N-allyl- or N-vinyl-o-haloanilines.[4]
Underlying Chemical Principles and Causality: The reaction proceeds via the oxidative addition of the o-haloaniline to a Pd(0) catalyst, followed by an intramolecular migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and forms the indole product.[15]
Experimental Protocol: General Procedure for Intramolecular Heck Reaction [16]
-
In a Schlenk tube under an inert atmosphere, dissolve the 2-halo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv) in DMF (2 mL).
-
Stir the mixture at 90°C under air.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography.
Advantages and Limitations:
-
Advantages: A powerful tool for the synthesis of indoles and other heterocyclic systems. The reaction is often high-yielding and can be performed under relatively mild conditions.
-
Limitations: Requires the pre-synthesis of the N-alkenylated aniline substrate.
The Sonogashira Coupling Approach to Indoles
The Sonogashira coupling of a terminal alkyne with an o-haloaniline, followed by a cyclization step, is a versatile strategy for synthesizing 2-substituted indoles.[4]
Underlying Chemical Principles and Causality: This is a two-step process that begins with a palladium- and copper-cocatalyzed cross-coupling of the alkyne and the aniline.[17] The resulting o-alkynylaniline then undergoes a cyclization, which can be promoted by a base or a transition metal catalyst, to form the indole ring.
Experimental Protocol: One-Pot Sonogashira Coupling-Cyclization [18]
-
To a solution of the o-iodoaniline and the terminal alkyne in a suitable solvent (e.g., DMF or an amine base like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature or with gentle heating until the cross-coupling is complete (monitored by TLC).
-
Add a base (e.g., NaOH) and heat the reaction mixture (conventional heating or microwave irradiation) to effect the cyclization.
-
After cooling, work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by chromatography.
Advantages and Limitations:
-
Advantages: A highly versatile method that allows for the introduction of a wide variety of substituents at the 2-position of the indole. The one-pot procedure enhances the efficiency of the overall process.
-
Limitations: The Sonogashira coupling can be sensitive to air and moisture, requiring an inert atmosphere. The cyclization step may require harsh conditions for some substrates.
The Buchwald-Hartwig Amination in Indole Synthesis
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, can be applied to indole synthesis through either intermolecular or intramolecular strategies.[4]
Underlying Chemical Principles and Causality: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [12]
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with the aryl halide, amine, palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by chromatography.
Advantages and Limitations:
-
Advantages: A powerful and general method for C-N bond formation with a broad substrate scope and excellent functional group tolerance.
-
Limitations: The cost of the palladium catalyst and specialized phosphine ligands can be a factor. The reaction is often sensitive to air and moisture.
Quantitative Comparison of Indole Synthesis Methodologies
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of a representative indole, 2-phenylindole, using various methodologies.
| Methodology | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Atom Economy (%) * | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | 89.8 | [10] |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71 | 92.8 | [10] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. KOEt 2. Zn/AcOH | 1. Ethanol 2. Acetic Acid | Reflux | Multi-step | Moderate | ~45.3 | [10] |
| Larock Indole Synthesis | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, LiCl, K₂CO₃ | DMF | 100 | 6-24 | ~85 | 45.1 | [10] |
| Heck Reaction (Intramolecular) | N-allyl-2-iodoaniline | PdCl₂(PCy₃)₂, P(OPh)₃, K₂CO₃ | DMF | 90 | 24 | ~72 | 53.3 | [16] |
| Sonogashira Coupling/Cyclization | 2-Bromo-N-trifluoroacetylanilide, Phenylacetylene, Bromobenzene | Pd catalyst, ligand, base | DMF | 80-100 | ~24 | ~86 | 32.7 | [19] |
*Atom economy was calculated based on the ideal stoichiometry of the main reaction forming the indole ring and does not account for solvents, reagents used in workup, or the formation of byproducts.
Visualizing the Synthetic Pathways
To further elucidate the mechanistic underpinnings and experimental workflows, the following diagrams have been generated using Graphviz.
Reaction Mechanism Diagrams
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Generalized Catalytic Cycle for Modern Indole Syntheses.
Experimental Workflow Comparison
Caption: Comparative Experimental Workflows.
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of an indole synthesis methodology is a critical decision that significantly impacts the efficiency and success of a research program. This guide has provided a comparative analysis of classical and modern approaches, highlighting their underlying principles, practical considerations, and performance metrics.
-
For robust, large-scale syntheses of relatively simple, substituted indoles where cost is a primary concern, the classical Fischer indole synthesis remains a viable and powerful option.
-
When dealing with complex substrates bearing sensitive functional groups, or when a high degree of modularity and control is required, modern palladium-catalyzed methods such as the Larock, Heck, Sonogashira, and Buchwald-Hartwig reactions are often the superior choice.
Ultimately, the optimal strategy will depend on a careful consideration of the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the resources at hand. It is our hope that this guide will serve as a valuable resource for researchers in making these critical decisions, thereby accelerating the discovery and development of new indole-containing molecules with impactful applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reissert_indole_synthesis [chemeurope.com]
- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. testbook.com [testbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Cyanophenylhydrazine Hydrochloride
Essential Safety and Operational Protocols for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work necessitates the handling of potent, reactive, and often hazardous compounds. 3-Cyanophenylhydrazine hydrochloride is one such chemical. While a valuable building block, its handling demands a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Foundational Safety: Hazard Analysis and the Hierarchy of Controls
Understanding the specific threats posed by this compound is the first step in mitigating risk. This compound is classified with several significant hazard statements.[1][2][3]
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
These classifications indicate that the primary routes of hazardous exposure are inhalation of the solid dust, direct contact with skin and eyes, and accidental ingestion.[1][2] Our safety strategy is therefore built upon the established Hierarchy of Controls , a framework that prioritizes the most effective risk reduction measures.
-
Engineering Controls: Physically separating the handler from the hazard.
-
Administrative Controls: Procedures and training that modify worker behavior.
-
Personal Protective Equipment (PPE): The final barrier between the individual and the chemical.
This guide focuses on the seamless integration of all three, with a particular emphasis on the correct selection and use of PPE.
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment is even selected, robust engineering and administrative controls must be in place. PPE is the last line of defense, not the first.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[4][5] This is a non-negotiable control to mitigate the risk of inhaling harmful dust or vapors.[4]
-
Designated Work Area: A specific area within the lab should be designated for working with this and other highly toxic chemicals. This area should be clearly marked with appropriate signage indicating the hazards present.[4]
-
Training and Standard Operating Procedures (SOPs): All personnel must be thoroughly trained on the hazards of this chemical and the specific SOPs for its use before beginning any work.[4][6] This includes reviewing the Safety Data Sheet (SDS) and understanding emergency procedures.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must directly address the hazards identified. For this compound, this means comprehensive protection against skin, eye, and respiratory exposure.
| Protection Area | Required PPE | Specification | Causality and Rationale |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1 approved, splash-proof goggles. Face shield required when splashing is possible. | Protects against dust particles and potential splashes causing serious eye irritation (H319).[4][7] A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene gloves. | Prevents skin contact, which can be harmful (H312) and cause irritation (H315).[4][7] Always inspect gloves for tears or degradation before use and wash them before removal.[5] |
| Body | Laboratory Coat | Fire/flame-resistant, long-sleeved lab coat. | Provides a barrier against accidental spills and dust contamination on personal clothing and skin.[4][7] |
| Feet | Closed-Toe Shoes | Substantial, non-perforated leather or chemical-resistant material. | Protects feet from spills and falling objects. Standard laboratory practice.[5][7] |
| Respiratory | NIOSH-Approved Respirator | Required only if engineering controls fail or during a major spill clean-up. | This is a secondary control. Routine handling in a fume hood should prevent inhalation (H332, H335).[4][7] Use of respirators requires a formal respiratory protection program, including fit-testing.[8] |
Operational Plan: A Step-by-Step Handling Protocol
The following workflow integrates the controls and PPE into a safe and logical sequence of operations.
Caption: Safe handling workflow for this compound.
Emergency and Disposal Procedures
Emergency Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][9]
-
Spill: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it into a sealed, labeled container for hazardous waste disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.[4]
Disposal Plan: All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your disposal protocol.
-
Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[11][12] Under no circumstances should this chemical be disposed of down the drain.[13]
References
- 1. This compound | C7H8ClN3 | CID 16495340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 2881-99-4 [sigmaaldrich.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. Hydrazine - Wikipedia [en.wikipedia.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.cn [capotchem.cn]
- 12. tcichemicals.com [tcichemicals.com]
- 13. arxada.com [arxada.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
